Product packaging for Glycol dilaurate(Cat. No.:CAS No. 624-04-4)

Glycol dilaurate

Cat. No.: B1593887
CAS No.: 624-04-4
M. Wt: 426.7 g/mol
InChI Key: ZVUNTIMPQCQCAQ-UHFFFAOYSA-N
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Description

Contextualizing Glycol Dilaurate within Ester Chemistry and Surfactant Science

This compound belongs to the family of esters, specifically a diester formed from a glycol (such as ethylene (B1197577) glycol or propylene (B89431) glycol) and two molecules of lauric acid. cosmeticsinfo.org The synthesis is typically achieved through an esterification reaction where the hydroxyl groups of the glycol react with the carboxyl group of lauric acid. This process creates a molecule with a central glycol backbone and two fatty acid chains.

This dual chemical nature—a polar glycol portion and two nonpolar laurate tails—is the foundation of its utility in surfactant science. Surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. specialchem.com this compound functions as a nonionic surfactant, meaning it has no net electrical charge in solution. ontosight.aiugr.es Its amphiphilic structure allows it to act as an emulsifying agent, enabling the mixing of otherwise immiscible substances like oil and water. specialchem.comontosight.ai This property is crucial in creating stable emulsions for various research and industrial formulations. ontosight.ai The specific properties can vary based on the glycol used, for instance, ethylene this compound versus propylene this compound. atamanchemicals.comchemicalbook.com

Table 1: Chemical and Physical Properties of this compound (Ethylene this compound)

Property Value Source(s)
IUPAC Name 2-dodecanoyloxyethyl dodecanoate atamanchemicals.comnih.gov
Synonyms Ethylene this compound, Ethylene dilaurate, Glycol laurate atamanchemicals.comcymitquimica.com
CAS Number 624-04-4 atamanchemicals.comnih.gov
Molecular Formula C26H50O4 atamanchemicals.comnih.govcymitquimica.com
Molecular Weight 426.7 g/mol atamanchemicals.comnih.gov
Appearance Clear, oily liquid to solid chemicalbook.com

| Solubility | Practically insoluble in water; soluble in organic solvents like alcohol and methanol. | chemicalbook.com |

Significance of this compound in Advanced Materials Research

The unique properties of this compound make it a significant compound in the field of advanced materials research. Its primary roles are as a surfactant in the synthesis of complex systems and as a functional material itself.

One of the most researched applications is in the development of lipid-based drug delivery systems (LBDDS). as-1.co.jpchemicalbook.com Specifically, this compound is used to create stable self-emulsifying microemulsions. nih.gov These systems can encapsulate lipophilic (fat-soluble) drugs, potentially improving their stability and bioavailability. nih.gov Research has shown that propylene this compound can form monophasic systems with various water-soluble surfactants, which remain stable upon dilution, a critical factor for drug delivery formulations. nih.gov

Another significant area of research is the use of glycol esters as phase change materials (PCMs). encyclopedia.pub PCMs are substances that absorb or release large amounts of thermal energy during a phase transition (e.g., from solid to liquid) at a relatively constant temperature. thermtest.com Polyethylene (B3416737) glycol (PEG), a polyether that forms the backbone of PEG dilaurates, is a well-studied organic PCM. encyclopedia.pub Research into PEG/fumed silica (B1680970) composites as shape-stabilized PCMs highlights their potential for thermal energy storage in applications such as building thermal management. rsc.org this compound's ability to undergo a solid-liquid phase transition allows it to store and release latent heat, making it a candidate for developing new thermal regulation materials. medcraveonline.com Furthermore, this compound is utilized as a plasticizer in the synthesis of polymers like lacquers and varnishes and as a reactant or modifier in creating polyurethane acrylates. atamanchemicals.comscientific.net

Table 2: Research Applications of this compound

Research Area Application Function Source(s)
Surfactant Science Emulsion Formulation Lowers surface tension, stabilizes oil-in-water mixtures. specialchem.comontosight.ai
Drug Delivery Lipid-Based Drug Delivery Systems (LBDDS) Forms stable microemulsions to encapsulate active compounds. as-1.co.jpnih.gov
Materials Science Phase Change Materials (PCMs) Stores and releases thermal energy during phase transition. encyclopedia.pubrsc.org

| Polymer Chemistry | Polymer Synthesis | Acts as a plasticizer or a reactant in creating polymers. | atamanchemicals.comscientific.net |

Emerging Research Frontiers for this compound

The application of this compound continues to expand into new and innovative areas of scientific inquiry. Emerging frontiers for this compound are primarily centered on nanotechnology and the development of novel functional materials.

In nanotechnology, surfactants like this compound are essential for the synthesis and stabilization of nanoparticles. iaea.org Research is exploring the use of polyethylene glycol-functionalized nanoparticles for various applications. researchgate.net The this compound can act as a coating or stabilizing agent, preventing the aggregation of nanoparticles and modifying their surface properties to enhance their performance in systems such as targeted drug delivery. researchgate.net

Another burgeoning research area is the development of advanced, "smart" materials. For instance, research into vitrimers, a class of plastics that combine the properties of thermosets and thermoplastics, sometimes involves catalysts and building blocks chemically related to this compound, such as dibutyltin (B87310) dilaurate and various polyols. frontiersin.org This suggests potential pathways for incorporating this compound or its derivatives into recyclable and self-healing polymer networks. frontiersin.org Furthermore, ongoing studies are refining lipid-based drug delivery systems by creating novel binary lipid systems (BLS) that use just one lipid, such as propylene this compound, and one water-soluble surfactant to form stable microemulsions, simplifying formulations. nih.gov These frontiers indicate that the utility of this compound in academic and applied research is far from exhausted, with significant potential for future discoveries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H50O4 B1593887 Glycol dilaurate CAS No. 624-04-4

Properties

IUPAC Name

2-dodecanoyloxyethyl dodecanoate
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InChI

InChI=1S/C26H50O4/c1-3-5-7-9-11-13-15-17-19-21-25(27)29-23-24-30-26(28)22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3
Source PubChem
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InChI Key

ZVUNTIMPQCQCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

9005-02-1
Record name Polyethylene glycol dilaurate
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DSSTOX Substance ID

DTXSID0060779
Record name Dodecanoic acid, 1,2-ethanediyl ester
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Molecular Weight

426.7 g/mol
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CAS No.

624-04-4, 9005-02-1
Record name Glycol dilaurate
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Record name Ethylene glycol dilaurate
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Record name Dodecanoic acid, oxydi-2,1-ethanediyl ester
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Record name Dodecanoic acid, 1,1'-(1,2-ethanediyl) ester
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Record name Ethylene dilaurate
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Record name Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-[(1-oxododecyl)oxy]
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Record name GLYCOL DILAURATE
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Advanced Synthetic Methodologies and Chemical Transformations of Glycol Dilaurate

Esterification Pathways for Glycol Dilaurate Synthesis

The primary and most industrially significant method for synthesizing this compound is through the direct esterification of a glycol with two equivalents of lauric acid. This reaction, a type of condensation reaction, involves the reaction between the hydroxyl groups of the glycol and the carboxyl group of lauric acid, forming ester linkages and eliminating water as a byproduct. The efficiency, yield, and purity of the final this compound product are heavily dependent on the chosen catalytic system and the precise control of reaction parameters. The general reaction can be represented as:

Glycol + 2 Lauric Acid ⇌ this compound + 2 H₂O

To drive this equilibrium reaction towards the product side, water is typically removed from the reaction mixture as it is formed.

Catalyst Systems in the Esterification of Glycol and Lauric Acid

The selection of a catalyst is critical in the synthesis of this compound, as it influences reaction rates, operating temperatures, and the formation of potential byproducts. Catalysts function by activating either the alcohol (nucleophilic activation) or the carboxylic acid (electrophilic activation). acs.org A variety of catalysts are employed, ranging from organometallic compounds to strong acids and organic bases.

Organotin compounds, particularly dibutyltin (B87310) dilaurate (DBTL), are highly effective catalysts for esterification and transesterification reactions. chemicalbook.comatamanchemicals.com DBTL is an organotin compound where a central tin atom is bonded to two butyl groups and two laurate groups. atamanchemicals.com It is widely utilized in the synthesis of polyurethanes, a process that involves the catalytic formation of ester-like urethane (B1682113) bonds from isocyanates and polyols. evonik.comtaylorandfrancis.comncsu.edu

The catalytic activity of DBTL in esterification stems from its ability to facilitate the reaction between alcohol and carboxylic acid functional groups. poliuretanos.com.br The synthesis of DBTL itself involves the condensation reaction of dibutyltin oxide with lauric acid. atamanchemicals.com A patented method for its preparation involves reacting lauric acid and dibutyltin oxide at temperatures between 80 and 88°C under negative pressure to drive the removal of water. google.com In the context of diester formation, DBTL's efficacy is well-established, promoting high conversion rates for the formation of ester linkages. atamanchemicals.comtaylorandfrancis.compoliuretanos.com.br

Strong acid catalysts are commonly used to achieve high yields in the synthesis of glycol esters. google.com Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (pTSA) are effective, though pTSA is often favored due to its milder reaction conditions, which can lead to fewer side reactions and a cleaner product profile. acs.org

Research comparing these two catalysts for the synthesis of propylene (B89431) glycol diesters demonstrated that pTSA could achieve a 92% yield when the reaction was conducted at 140°C for 8 hours. In contrast, sulfuric acid required a higher temperature of 160°C to reach comparable yields, which also increased the formation of unwanted byproducts. In the synthesis of neopentyl glycol dioleate, sulfuric acid (at 2% w/w) was used to achieve a 100% conversion at 130°C. researchgate.netresearchgate.net Similarly, pTSA has been successfully used in the synthesis of ethylene (B1197577) glycol butyl ether acetate (B1210297), resulting in yields as high as 98.81% under optimized conditions. scispace.comresearchgate.net These catalysts operate by protonating the carbonyl oxygen of the lauric acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the glycol's hydroxyl groups.

A variety of other catalytic systems are employed for specific applications in ester synthesis.

Pyridine is utilized as a catalyst, particularly when using a more reactive form of the fatty acid, such as lauroyl chloride, in reaction with a glycol to form the corresponding dilaurate.

Lithium Carbonate has been used effectively as a catalyst in the transesterification of soybean oil with various glycols, including ethylene and propylene glycol. researchgate.netresearchgate.net These reactions are typically carried out at high temperatures, in the range of 180–190°C, to produce glycol esters. researchgate.netresearchgate.net Other alkali metal salts are also known to catalyze transesterification reactions effectively. google.com

Triethylamine (B128534) (TEA) , a weak organic base, is also used as a catalyst. acs.org It facilitates reactions by acting as a proton acceptor, thereby increasing the nucleophilicity of the alcohol. acs.orgohiolink.edu For instance, triethylamine is used in the synthesis of functionalized polyethylene (B3416737) glycol (PEG) derivatives and in certain polyurethane formations. ohiolink.edursc.org

Acid Catalysts (e.g., p-Toluenesulfonic Acid, Sulfuric Acid) for High Yields

Optimization of Reaction Parameters for Yield and Selectivity

Achieving high yield and selectivity in this compound synthesis requires careful optimization of several reaction parameters. Beyond the choice of catalyst, the most critical factors are temperature and pressure, which directly influence reaction kinetics and equilibrium.

The optimal temperature can also be highly dependent on the specific catalytic system. In one study on enzymatic synthesis, an optimal temperature of 60°C was found for one lipase (B570770) catalyst, with higher temperatures proving detrimental. mdpi.com For a different lipase, however, increasing the temperature to 80°C enhanced the reaction rate. mdpi.com

Pressure is another key parameter, primarily manipulated to control the removal of the water byproduct. By conducting the reaction under reduced pressure (vacuum), the boiling point of water is lowered, allowing it to be continuously removed from the reaction vessel. This removal shifts the reaction equilibrium towards the formation of the this compound, in accordance with Le Chatelier's principle, thereby maximizing the product yield. google.com The application of a vacuum is a standard technique in the synthesis of various esters to drive the reaction to completion. google.com

Table 1: Effect of Catalyst and Temperature on Diester Synthesis

Catalyst System Glycol/Acid System Optimal Temperature (°C) Yield (%) Reference(s)
p-Toluenesulfonic Acid Propylene Glycol / Lauric Acid 140 92
Sulfuric Acid Propylene Glycol / Lauric Acid 160 ~92
Sulfuric Acid Neopentyl Glycol / Oleic Acid 130 100 researchgate.netresearchgate.net
Lithium Carbonate Various Glycols / Soybean Oil 180-190 N/A researchgate.netresearchgate.net
Dibutyltin Dilaurate Lauric Acid / Dibutyltin Oxide 80-88 N/A google.com
Stoichiometric and Non-Stoichiometric Molar Ratios of Reactants

Polymerization and Cross-linking Reactions Incorporating this compound Moieties

Role of this compound in Polyurethane and Polyurea Chain Extension

This compound, an ester formed from a glycol (such as ethylene glycol or polyethylene glycol) and two molecules of lauric acid, does not function as a conventional chain extender in the synthesis of polyurethanes and polyureas. A chain extender is defined as a low molecular weight diol or diamine that reacts with isocyanate prepolymers to build high molecular weight polymer chains. echemi.com The chemical structure of this compound lacks the requisite free hydroxyl (-OH) or amine (-NH2) groups, as they are consumed in the formation of ester bonds.

However, the components that constitute this compound are central to polyurethane synthesis in different capacities:

Glycols as Soft Segments: The glycol portion, particularly long-chain polyols like poly(ethylene glycol) (PEG) or poly(tetramethylene glycol) (PTMG), serves as the "soft segment" in the polyurethane backbone. nih.govscispace.com This segment imparts flexibility, elasticity, and hydrophilicity to the final polymer. The synthesis typically involves a two-step prepolymer approach where an excess of a diisocyanate is first reacted with the polyol. acs.org

Diols as Chain Extenders: Simple diols, such as 1,4-butanediol (B3395766) (BDO) or ethylene glycol, are commonly used as chain extenders. echemi.comacs.org After the initial prepolymer is formed, the chain extender is added to react with the remaining isocyanate groups, thereby extending the polymer chain and creating the "hard segments" which contribute to the material's strength and thermal stability. scispace.comacs.org

Dilaurate-Containing Catalysts: A similarly named compound, dibutyltin dilaurate (DBTDL) , is a highly effective and widely used organotin catalyst in polyurethane and polyurea synthesis. echemi.comtaylorandfrancis.comresearchgate.net It promotes the reaction between the isocyanate groups (-NCO) and the hydroxyl groups (-OH) of the polyol and chain extender. taylorandfrancis.comresearchgate.net The catalytic activity can be so significant that the sequence of adding the catalyst to the reactants can influence the final reaction rate.

The table below summarizes the typical components involved in polyurethane synthesis, clarifying the distinct roles of compounds related to this compound's structure.

Table 1: Components in Polyurethane Synthesis and Their Functions

Component Class Specific Example(s) Role in Polyurethane Synthesis Citation
Diisocyanate Isophorone (B1672270) diisocyanate (IPDI), Methylene diphenyl diisocyanate (MDI) Forms the "hard segment" by reacting with polyols and chain extenders. nih.govmdpi.com
Polyol (Soft Segment) Poly(ethylene glycol) (PEG), Poly(tetramethylene glycol) (PTMG) Provides flexibility and elastomeric properties to the polymer. nih.govscispace.com
Chain Extender 1,4-Butanediol (BDO), Benzene-1,4-diol, Ethylenediamine (ED) Reacts with isocyanate-terminated prepolymers to increase molecular weight and build the "hard segment". echemi.comscispace.commdpi.com

| Catalyst | Dibutyltin dilaurate (DBTDL) | Accelerates the reaction between isocyanate and hydroxyl/amine groups. | echemi.comtaylorandfrancis.com |

Grafting and Surface Modification through this compound Functionality

Direct grafting and surface modification using this compound is not feasible due to the absence of reactive functional groups. The terminal hydroxyl groups of the parent glycol are esterified, rendering them unavailable for covalent attachment to a surface.

Instead, the parent molecule, poly(ethylene glycol) (PEG), is a cornerstone of surface modification technology, a process often referred to as PEGylation. dxfluidics.comkinampark.com This process is used to create surfaces with enhanced hydrophilicity, biocompatibility, and resistance to protein adsorption and cell adhesion (anti-fouling properties). dxfluidics.comkinampark.com The covalent grafting of PEG chains to a substrate can be achieved through several methods, often employing the terminal hydroxyl groups of the PEG molecule. dxfluidics.comresearchgate.net

Research findings have detailed various strategies for PEG grafting:

"Grafting To" Method: In this approach, pre-synthesized and purified PEG chains are reacted with an activated surface. mdpi.com For instance, silicon substrates can be modified with aminopropyl-triethoxysilane (APTES) to introduce amine groups. These groups can then react with PEG-aldehyde, and the density of the grafted PEG can be tuned by altering the reaction conditions, such as salt concentration. mdpi.com

Use of Coupling Agents and Catalysts: The grafting of PEG onto surfaces with oxide layers (like glass or TiO₂) can be accomplished by using coupling agents such as 3-isocyanatopropyltriethoxysilane (B1197299) (IPTS). kinampark.comrsc.org This reaction, which forms a stable urethane bond between the PEG's hydroxyl group and the isocyanate group of the linker, is often catalyzed by dibutyltin dilaurate (DBTDL). kinampark.com

Multi-Step Chemical Treatment: PEG can be grafted onto polymer films, such as poly(ethylene-co-acrylic acid) (EAA), using linker molecules. The carboxylic acid groups on the EAA surface are first activated, followed by the attachment of a linker like L-lysine, and finally, the covalent bonding of PEG chains to the linker. researchgate.net

The following table presents findings from various studies on surface modification using PEG.

Table 2: Research on Surface Modification with Poly(ethylene glycol)

Substrate Grafting Method / Linker Catalyst Key Finding Citation
Silicon Wafer "Grafting to" via APTES linker None specified Grafting density can be controlled by varying salt concentration to tune polymer solubility. mdpi.com
Glass Silanated PEG via 3-isocyanatopropyltriethoxysilane (IPTS) linker Dibutyltin dilaurate (DBTDL) Successfully grafted PEG, leading to a reduction in fibrinogen adsorption by over 95%. kinampark.com
Poly(ethylene-co-acrylic acid) Film L-lysine or dendrimer linkers with EDC/NHS activation None specified Dendrimer linkers achieved a larger surface coverage of PEG chains. researchgate.net

Derivatization Strategies for Functionalized this compound Compounds

Derivatizing this compound to create functionalized compounds would first require the chemical transformation of its ester linkages to liberate reactive groups. The most direct strategy is the hydrolysis or transesterification of the ester bonds to regenerate the parent glycol (e.g., PEG) and lauric acid (or its ester). The resulting glycol, now possessing free hydroxyl end-groups, can be subjected to a wide range of well-established functionalization reactions.

Key derivatization strategies for the regenerated glycol include:

Conversion to Carboxylic Acids: The terminal hydroxyl groups of PEG can be converted to carboxylic acid groups. These PEG-acids are valuable intermediates for forming other activated polymers, such as succinimidyl esters, which are highly reactive toward amine groups in proteins and other biomolecules. nih.govgoogle.com

Synthesis of Activated Esters: A common strategy involves reacting the terminal hydroxyl group of a PEG molecule with an anhydride, like succinic anhydride, to form a PEG-carboxylic acid. This can then be activated with N-hydroxysuccinimide (NHS) using a coupling agent to create a PEG-NHS ester. nih.gov These derivatives are widely used for bioconjugation. tandfonline.compreprints.org

Enzymatic Functionalization: Green chemistry approaches utilizing enzymes offer a solvent-free method for PEG functionalization. Candida antarctica lipase B (CALB) can catalyze the transesterification of PEGs with various vinyl esters (e.g., vinyl methacrylate) or halo-esters. researchgate.netnih.gov This provides a highly efficient and environmentally benign route to produce PEGs with specific functionalities like methacrylate (B99206) or halo-ester end-groups. duke.edu These functionalized PEGs can then be used in subsequent polymerization or attachment reactions. nih.govduke.edu

These derivatization pathways focus on modifying the glycol component of this compound after cleavage of the ester bond, transforming it into a versatile platform for creating a variety of functionalized macromolecules.

Mechanistic Investigations of Glycol Dilaurate Reactions

Hydrolytic Degradation Mechanisms of Glycol Dilaurate

The primary mechanism for the degradation of this compound in aqueous environments is hydrolysis, a chemical reaction in which a water molecule cleaves one or more of the ester bonds. This process is of significant interest, particularly the base-catalyzed hydrolysis known as saponification. The saponification of this compound is a consecutive, competitive reaction involving two steps: the hydrolysis of the diester into a monoester and a carboxylate salt, followed by the hydrolysis of the monoester into the final products, ethylene (B1197577) glycol and the carboxylate salt. asianpubs.orgnih.gov

this compound (diester) + OH⁻ → Glycol Monolaurate (monoester) + Laurate

Glycol Monolaurate (monoester) + OH⁻ → Ethylene Glycol + Laurate

Kinetic studies reveal that the first step of the saponification process is considerably faster than the second step. asianpubs.org

The study of saponification kinetics provides critical insights into the reaction rates and the factors that influence them. When the concentration of the alkaline catalyst (e.g., sodium hydroxide) is significantly higher than the ester concentration, the reaction can be treated as a pseudo-first-order reaction. asianpubs.orgbyjus.com This approach simplifies the kinetic analysis by assuming the concentration of the hydroxide (B78521) ion remains effectively constant throughout the reaction. byjus.com

For the consecutive saponification of this compound, two pseudo-first-order rate constants, k₁ (for the hydrolysis of the diester to the monoester) and k₂ (for the hydrolysis of the monoester to glycol), are determined. asianpubs.org A common method for calculating these constants from experimental data is the Swain method, which analyzes the progress of the reaction at different time points. asianpubs.org The rate constants for the two consecutive steps are evaluated from the relationships k = k₂/k₁ and t ≈ Bok₁t, using values from standard tables for series first-order reactions. asianpubs.org

Research on the saponification of ethylene this compound at 50°C has yielded specific rate constants in different solvent systems. The data clearly shows that the rate of the first step (k₁) is substantially greater than that of the second step (k₂). asianpubs.org

Table 1: Pseudo First-Order Rate Constants for the Saponification of Ethylene this compound at 50°C asianpubs.org
Solvent System (v/v)k₁ × 10² (sec⁻¹) (1st Step)k₂ × 10² (sec⁻¹) (2nd Step)
Ethanol-Water (72/28)2.8500.1485
Acetone-Water (72/28)59.851.545

Thermodynamic activation parameters are crucial for understanding the energy profile and mechanism of a reaction. These parameters—activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡)—can be determined by studying the reaction rates at different temperatures and applying the Eyring equation. asianpubs.orgshepchem.com

Studies on the saponification of glycol dilaurates have shown that the energies of activation are generally higher for laurates compared to stearates. asianpubs.org However, the enthalpy, entropy, and free energy of activation for dilaurates of ethylene glycol are comparatively lower than those for the corresponding distearates. asianpubs.org This behavior is attributed to the shorter alkyl group of the lauryl unit (C₁₁H₂₃) and the role of vicinal hydroxyl groups in stabilizing the transition state. asianpubs.org

Table 2: Thermodynamic Activation Parameters for the Saponification of Ethylene this compound in 72% Ethanol-Water asianpubs.org
Reaction StepParameterValueUnit
1st Step (Diester → Monoester)Ea17.60k.cal.mol⁻¹
ΔH‡16.96k.cal.mol⁻¹
ΔS‡-15.02e.u.
ΔG‡21.83k.cal.mol⁻¹
2nd Step (Monoester → Glycol)Ea14.00k.cal.mol⁻¹
ΔH‡13.36k.cal.mol⁻¹
ΔS‡-28.53e.u.
ΔG‡22.61k.cal.mol⁻¹

The solvent system significantly impacts the rate of saponification, which is an ion-dipole reaction. asianpubs.orgias.ac.in In the hydrolysis of this compound, reaction rates are notably faster in an acetone-water system compared to an ethanol-water system. asianpubs.org

This solvent effect is linked to the dielectric constant of the medium and the solvation of the reactants and the transition state. ias.ac.in Generally, increasing the proportion of the organic solvent (like ethanol) in an aqueous mixture leads to a decrease in the dielectric constant of the medium and a concurrent decrease in the saponification rate. ias.ac.in This is because the formation of the polar transition state is favored by solvents with higher dielectric constants. However, the bulk dielectric constant alone is not always a sufficient criterion for explaining solvent effects, as differential solvation of the initial reactants and the transition state is a more dominant factor. ias.ac.in Systems that involve a high degree of internal stabilization of the transition state are particularly susceptible to the influence of the solvent. asianpubs.org

The alkaline hydrolysis of an ester proceeds through a transition state where a negative charge is localized on the carbonyl oxygen atom. asianpubs.org This makes the oxygen atom a good proton acceptor, capable of forming a hydrogen bond. The stability of this transition state is a key determinant of the reaction rate.

In the saponification of this compound, the neighboring hydroxyl group formed in the first step of the reaction plays a crucial role. asianpubs.org This hydroxyl group can provide anchimeric assistance, facilitating the subsequent hydrolysis of the remaining ester bond in the monoester intermediate without acting as a nucleophile itself. asianpubs.org This assistance occurs through the internal solvation of the transition state. asianpubs.org The faster rate of hydrolysis observed in some diesters is attributed to this internal stabilization of the transition state, which occurs after the initial attack by the hydroxide ion on the ester's carbonyl group. asianpubs.org This effect is particularly pronounced in systems with longer carbon chains in the fatty acid units. asianpubs.org

Transition State Analysis in Ester Hydrolysis

Role of the Hydroxyl Group in Anchimeric Assistance

In certain reactions involving glycol esters, the presence of a neighboring hydroxyl group can significantly influence the reaction rate through a phenomenon known as anchimeric assistance, or neighboring group participation. asianpubs.orgnumberanalytics.com This occurs when a functional group, positioned in close proximity to the reaction center, provides intramolecular assistance to the reaction, often leading to an accelerated rate compared to analogous systems lacking the neighboring group. numberanalytics.comdalalinstitute.com

In the context of this compound, this effect is particularly relevant during saponification, the base-catalyzed hydrolysis of the ester linkages. asianpubs.org The hydroxyl group, located on the glycol backbone and adjacent to the ester functionality, can facilitate the hydrolysis process. asianpubs.org While the hydroxyl group itself does not act as the primary nucleophile, its proximity allows it to stabilize the transition state of the reaction. asianpubs.org This internal stabilization is a key characteristic of anchimeric assistance. asianpubs.orgnumberanalytics.com

The mechanism involves the hydroxyl group interacting with the reaction center, which can lower the activation energy of the rate-determining step. numberanalytics.com This leads to a faster reaction rate than would be predicted based on steric and electronic effects alone. dalalinstitute.com Studies comparing the saponification rates of various glycol and glycerol (B35011) esters have provided evidence for this neighboring group effect. asianpubs.org For instance, the thermodynamic parameters, such as the activation energies and enthalpies of activation, for the saponification of dilaurates of ethylene glycol and propylene (B89431) glycol are often lower than those of corresponding distearates, a difference that can be attributed in part to the role of the vicinal hydroxyl groups in stabilizing the transition state. asianpubs.org

It is important to note that the extent of anchimeric assistance can be influenced by the solvent environment. asianpubs.org Dipolar aprotic solvents, for example, can have a pronounced effect on the rates of reactions that involve internally stabilized transition states, a characteristic feature of anchimeric assistance. asianpubs.org

Reaction Mechanisms in Polymer Synthesis Catalyzed by this compound Derivatives

This compound derivatives, particularly organotin dilaurates like dibutyltin (B87310) dilaurate (DBTDL), are widely employed as catalysts in polymer synthesis, most notably in the production of polyurethanes. core.ac.ukusc.edureaxis.com The reaction mechanism in these catalyzed polymerizations is complex and involves the activation of either the alcohol (diol) or the isocyanate monomer by the catalyst. acs.org

In polyurethane formation, the fundamental reaction is the addition of a hydroxyl group from a diol to an isocyanate group. acs.org Catalysts are often necessary to achieve high molecular weight polymers under milder conditions. core.ac.ukacs.org Organotin catalysts like DBTDL can function by activating the alcohol (nucleophilic activation) or the isocyanate (electrophilic activation). acs.org The prevailing mechanism often depends on the specific reactants and reaction conditions.

One proposed mechanism involves the formation of a complex between the organotin catalyst and the diol. This complexation can make the hydroxyl group of the diol more nucleophilic, thereby facilitating its attack on the electrophilic carbon of the isocyanate group. acs.org However, some studies suggest that the sequence of catalyst addition can influence the reaction rate, indicating that the catalyst's interaction with the isocyanate may also be a critical step.

Catalytic Activity and Selectivity of Organotin Dilaurates

Organotin dilaurates, with dibutyltin dilaurate (DBTDL) being a prominent example, are highly effective and versatile catalysts for various polymerization reactions, including the synthesis of polyesters, cyanate (B1221674) ester resins, and polyurethanes. core.ac.ukusc.edu Their high catalytic activity allows for low catalyst loading concentrations, which is economically advantageous. core.ac.uk

The catalytic activity of organotin dilaurates stems from their nature as Lewis acids. core.ac.uk In polyurethane synthesis, they can effectively catalyze the reaction between isocyanates and alcohols. core.ac.uk The choice of catalyst can significantly impact the reaction rate, allowing for "tunable" reactivity where the curing time can be adjusted based on the specific catalyst and its concentration. reaxis.com For instance, different organotin catalysts can exhibit faster or slower gelation times compared to the standard DBTDL. reaxis.com

Selectivity is another crucial aspect of catalysis. In the synthesis of polyurethanes from diisocyanates with isocyanate groups of differing reactivity, such as isophorone (B1672270) diisocyanate (IPDI), organometallic catalysts like DBTDL can improve both reactivity and selectivity. nih.gov This allows for better control over the reaction, favoring the reaction of the more reactive isocyanate group first, which can help in preventing unwanted chain extension and controlling the final polymer structure. nih.gov

The catalytic performance of organotin dilaurates can be compared with other metal-based catalysts. For example, in the reaction of isophorone diisocyanate with polyethers, DBTDL has been shown to be more effective than certain metal-β-diketone complexes. researchgate.net Conversely, for reactions with polyesters, these same metal-β-diketone complexes can be more effective. researchgate.net This highlights the importance of matching the catalyst to the specific monomer system to achieve optimal activity.

Below is a table summarizing the catalytic performance of various catalysts in polyurethane synthesis.

Catalyst SystemMonomersRelative Reactivity/EffectivenessReference
Dibutyltin dilaurate (DBTDL)Isophorone diisocyanate (IPDI) and PolyethersMore effective than metal-β-diketone complexes researchgate.net
Metal-β-diketone complexesIsophorone diisocyanate (IPDI) and PolyestersMore effective than DBTDL researchgate.net
Organotin, inorganic Sn, Bi, and Zn-based catalystsMDI/HDI elastomersOffers "tunable" reactivity with varying gelation times reaxis.com
Dibutyltin dilaurate (DBTDL)Hexamethylene diisocyanate (HMDI) and TetraethyleneglycolHigh yields (80-90%) in copolymerization rsc.org

Kinetic Studies of Polymerization Processes

Kinetic studies are essential for understanding the reaction rates and mechanisms of polymerization processes catalyzed by this compound derivatives. These studies often involve monitoring the consumption of reactants over time. researchgate.net For polyurethane synthesis, a common method is to track the decrease in the concentration of the isocyanate group (NCO) using techniques like Fourier-transform infrared (FTIR) spectroscopy. researchgate.net

The rate of polymerization is influenced by several factors, including the concentration of reactants, the type and concentration of the catalyst, and the reaction temperature. nih.govresearchgate.net Kinetic studies have shown that for some systems, the reaction rate has a linear dependence on the concentration of the DBTDL catalyst up to a certain limit. nih.gov Beyond this limit, high concentrations of the catalyst might lead to the formation of complexes or aggregates that can affect the reaction kinetics. nih.gov

Kinetic data can be used to determine the apparent rate constants for the polymerization reaction under different catalytic conditions. acs.org For example, linear plots of the fraction of monomer converted to polymer as a function of time can be used to calculate these rate constants. acs.org Such studies allow for a quantitative comparison of the catalytic activity of different systems. acs.orgresearchgate.net

The table below presents data from a kinetic study on polyurethane formation.

Catalytic SystemReactantsObservationReference
Dibutyltin dilaurate (DBTDL)Neopentyl glycol (NPG) and Toluene diisocyanate (TDI)Reaction rate is dependent on the sequence of catalyst addition.
Dibutyltin dilaurate (DBTDL)Polyethylene (B3416737) glycol diol and Isophorone diisocyanate (IPDI)Reaction rate shows linear dependence on DBTDL concentration up to a certain limit. nih.gov
Metal-β-diketone complexesIsophorone diisocyanate (IPDI) and PolyolsKinetic behavior determined by following NCO consumption via FTIR. researchgate.net

Byproduct Formation and Impurity Analysis in this compound Synthesis

The synthesis of this compound, typically through the esterification of a glycol with lauric acid or its derivatives, can lead to the formation of various byproducts and the presence of impurities. The nature and quantity of these depend on the reaction conditions, catalysts, and starting materials used.

In the synthesis of plasticizers like bis(isodecyl) terephthalate (B1205515) from the alcoholysis of poly(ethylene terephthalate) (PET), a process analogous to transesterification, several byproducts can be identified. nih.gov The main byproduct is often the glycol from the original polyester (B1180765), such as ethylene glycol in the case of PET. nih.gov Other potential byproducts include the acid from the complete degradation of the polyester (e.g., terephthalic acid) if water is present, leading to hydrolysis. nih.gov

High reaction temperatures can lead to side reactions. For instance, at temperatures above 160°C, propylene glycol can undergo dehydration via a pinacol (B44631) rearrangement to form byproducts like propenal or acetone. The presence of certain catalysts, such as zinc chloride, can exacerbate these side reactions and reduce the yield of the desired diester.

In the context of recycling polyurethane foams via glycolysis, a common byproduct is methylenedianiline (MDA), which can form if water is present during the reaction. mdpi.com The glycolysis of PET can also lead to the formation of byproducts from the degradation of the glycol solvent itself, such as diethylene glycol. researchgate.net

The purity of the final this compound product is crucial for its intended applications. Impurities can include unreacted starting materials, such as free lauric acid, and byproducts from side reactions. Purification steps, such as vacuum distillation and treatment with activated carbon, are often employed to remove these impurities.

The following table lists common byproducts and impurities found in the synthesis of glycol esters.

Synthesis ProcessPotential Byproducts/ImpuritiesInfluencing FactorsReference
Esterification of Propylene GlycolPropenal, AcetoneHigh temperatures (>160°C), presence of catalysts like zinc chloride
Alcoholysis of PETEthylene glycol, Terephthalic acidPresence of water, catalyst type nih.gov
Glycolysis of Polyurethane FoamMethylenedianiline (MDA)Presence of water mdpi.com
Glycolysis of Cellulose (B213188)Diethylene glycolHigh temperature degradation of ethylene glycol solvent researchgate.net

Advanced Analytical Characterization Techniques for Glycol Dilaurate and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of glycol dilaurate. By interacting with different forms of electromagnetic radiation, these methods provide a "fingerprint" of the molecule, revealing the presence of specific functional groups and their arrangement.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for the analysis of chemical compounds like this compound. spectro-oil.comwikipedia.orgspbu.ru It works by passing infrared radiation through a sample and measuring the amount of radiation absorbed at different wavelengths. machinerylubrication.com This absorption corresponds to the vibrational frequencies of the chemical bonds within the molecule, providing a unique spectral fingerprint. spbu.ru

In the analysis of this compound, FTIR is particularly useful for identifying key functional groups. The presence of the ester linkages is confirmed by a strong absorption band typically observed in the region of 1735-1750 cm⁻¹. The long hydrocarbon chains of the laurate groups exhibit characteristic C-H stretching vibrations around 2850-2960 cm⁻¹. Additionally, the C-O stretching vibrations of the ester group can be observed in the 1150-1250 cm⁻¹ region. By comparing the spectrum of a sample to a reference spectrum, one can confirm the identity and assess the purity of this compound.

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
C=O (Ester) Stretching 1735 - 1750
C-H (Alkane) Stretching 2850 - 2960
C-O (Ester) Stretching 1150 - 1250

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective method for determining the detailed molecular structure of organic compounds. libretexts.org ¹H-NMR, specifically, probes the hydrogen atoms (protons) within a molecule, providing information about their chemical environment, connectivity, and relative numbers. nih.gov

For this compound, the ¹H-NMR spectrum reveals distinct signals corresponding to the different types of protons in the molecule. The protons of the ethylene (B1197577) glycol backbone will appear at a different chemical shift compared to the protons of the laurate fatty acid chains. For instance, the protons on the carbons attached to the ester oxygen atoms are deshielded and will resonate at a lower field (higher ppm value) than the protons further down the alkyl chains. The integration of the peak areas provides a quantitative measure of the relative number of protons in each environment, confirming the ratio of the glycol unit to the laurate chains.

Table 2: Expected ¹H-NMR Chemical Shifts for this compound

Proton Environment Approximate Chemical Shift (δ, ppm)
Ethylene Glycol Protons (-O-CH₂-CH₂-O-) 4.2 - 4.4
α-Methylene Protons of Laurate (-O-CO-CH₂-) 2.2 - 2.4
Methylene Protons of Laurate Chain (-(CH₂)₈-) 1.2 - 1.7
Terminal Methyl Protons of Laurate (-CH₃) 0.8 - 0.9

Raman Spectroscopy for Chemical Composition Analysis

Raman spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of molecules, similar to FTIR but with different selection rules. longdom.org It involves illuminating a sample with a monochromatic laser and analyzing the inelastically scattered light. longdom.org This technique is particularly useful for identifying the chemical composition and molecular structure of materials. researchgate.net

In the context of this compound, Raman spectroscopy can be used to confirm the presence of the ester functional groups and the long alkyl chains. The C=O stretching vibration of the ester typically gives a strong Raman signal. The C-C and C-H vibrations within the laurate chains also produce characteristic peaks. For instance, Raman spectra of similar compounds like ethylene glycol monolaurate show distinct peaks that can be used for identification. researchgate.net The spectral region between 2800-3800 cm⁻¹ can be particularly useful for evaluating the chemical composition of binary solutions containing glycols. researchgate.netnih.gov

Table 3: Key Raman Shifts for this compound Analysis

Vibrational Mode Approximate Raman Shift (cm⁻¹)
C=O Stretching (Ester) ~1730 - 1750
CH₂ Scissoring ~1440 - 1460
C-C Stretching (Alkyl Chain) ~1060 - 1130
C-H Stretching (Alkyl Chain) ~2800 - 3000

Chromatographic Separations and Mass Spectrometry for Purity and Composition

Chromatographic and mass spectrometric techniques are essential for determining the purity, molecular weight distribution, and composition of this compound and its derivatives. These methods separate the components of a mixture and provide detailed information about their molecular weights and structures.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Polydispersity Index

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for characterizing the molecular weight distribution of polymers and oligomers. resolvemass.calcms.cz The principle of GPC is to separate molecules based on their size, or more accurately, their hydrodynamic volume in solution. Larger molecules elute from the chromatography column first, while smaller molecules penetrate the pores of the column packing material and elute later. resolvemass.ca

For this compound and its derivatives, GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). oecd.org The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1 indicating a monodisperse sample where all molecules have the same chain length. This analysis is crucial for quality control, ensuring batch-to-batch consistency and predicting the physical properties of the material.

Table 4: GPC Parameters for Polymer Characterization

Parameter Description
Mn (Number-Average Molecular Weight) The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. It is sensitive to the number of smaller molecules.
Mw (Weight-Average Molecular Weight) An average molecular weight that is more sensitive to the presence of larger molecules.
PDI (Polydispersity Index) The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution.

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nebiolab.com It is a highly sensitive method used for identifying unknown compounds, quantifying known materials, and elucidating molecular structure. nih.gov For this compound, various MS techniques can be employed, often coupled with a separation method like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

In a typical MS analysis of this compound, the molecule would be ionized, and the resulting molecular ion and fragment ions would be detected. The mass of the molecular ion provides the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion, can provide valuable structural information. For instance, the fragmentation of this compound would likely show characteristic losses of the laurate side chains. Techniques like tandem mass spectrometry (MS/MS) can further enhance structural elucidation by isolating a specific ion and fragmenting it to observe its daughter ions. nebiolab.com For more complex mixtures or polymeric systems, Matrix-Assisted Laser Desorption/Ionization (MALDI) MS can be used to determine molecular weight averages and end-group functionalities. researchgate.netmdpi.com

Table 5: Potential Mass Spectrometry Fragments for this compound

Ion Description
[M]+ Molecular ion of this compound
[M - C₁₂H₂₃O₂]+ Loss of a laurate radical
[C₁₂H₂₃O₂]+ Laurate acylium ion
[C₂H₄O]+ Fragment from the ethylene glycol unit
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Non-volatile Compounds

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Composition and Depth Profiling

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique that provides detailed elemental and molecular information from the outermost nanometer of a material's surface. phi.comresearchgate.net It is particularly valuable for characterizing the surface chemistry of polymer films and identifying surface contaminants. nih.govosti.gov

ToF-SIMS operates by bombarding the sample surface with a pulsed primary ion beam (e.g., Bi₃⁺, Ar⁺ cluster), which causes the emission of secondary ions from the surface. nih.govaip.org These secondary ions are then analyzed by a time-of-flight mass analyzer, which measures their mass-to-charge ratio with high precision. phi.com The technique can be used to generate high-resolution chemical images of a surface, mapping the spatial distribution of different chemical species. nih.govosti.gov

By combining ToF-SIMS with a sputter ion source (e.g., O₂⁺, Ar⁺ cluster), it is possible to perform depth profiling, where layers of the material are sequentially removed to analyze the composition as a function of depth. aip.orgnist.govworktribe.com This is particularly useful for characterizing thin films, coatings, and multilayer structures. aip.orgworktribe.com For organic materials like this compound films, the use of cluster ion sources (e.g., Arₙ⁺) is preferred as they minimize chemical damage to the sample, enabling molecular depth profiling. aip.org

Recent studies have shown the effectiveness of ToF-SIMS in analyzing the surface of ester-containing polymer films and in detecting polyethylene (B3416737) glycols in cosmetic products. osti.govnist.gov The technique's ability to provide detailed information about surface composition and the distribution of specific molecules makes it a powerful tool for quality control and product development.

Thermal Analysis Techniques

Thermal analysis techniques are essential for understanding the behavior of materials as a function of temperature. For this compound, these methods provide critical data on its thermal stability, degradation profile, and phase transitions.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. openaccessjournals.comopenaccessjournals.com This technique is fundamental for determining the thermal stability and decomposition characteristics of materials like this compound. torontech.com The resulting TGA curve plots the percentage of mass loss against temperature, and its first derivative (DTG curve) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates. researchgate.net

TGA can be performed under different atmospheres, such as nitrogen (inert) or oxygen (oxidative), to simulate various conditions. vinca.rs For poly(ethylene glycol) (PEG) and its esters, TGA reveals their degradation profiles. For example, studies on PEG-diacrylate nanoparticles showed that their degradation rates, determined by mass loss over time via TGA, were significantly influenced by pH and the presence of co-monomers. nih.gov In another study, the thermal degradation of bis-hydroxylethyl terephthalate (B1205515) (BHET), a related ester, was shown to occur in distinct steps, with the evolution of ethylene glycol at around 300°C. azom.com

Research on methyl esters has shown that the onset temperature of decomposition is a key indicator of thermal stability. researchgate.net The addition of antioxidants can significantly enhance the thermal stability of polyalkylene glycols, increasing the onset temperature of decomposition by as much as 70°C. acs.org

Table 3: Illustrative TGA Data for Esters and Related Polymers

MaterialOnset Decomposition Temperature (T_onset)Key ObservationReference
Methyl Stearate (B1226849) (in oxygen)207°CSingle decomposition event with 100% mass loss. researchgate.net
Poly(ethylene glycol) diacrylate (PEGDA) NanoparticlesDegradation rate dependent on pH and co-monomers.Significant mass loss over time indicating bulk degradation. nih.gov
Polyethylene Glycol (PEG)Thermally stable up to ≈ 350°C.Mass loss observed after 350°C. researchgate.net
Polyethylene Glycol-digallateDifferent degradation profile compared to pure PEG and gallic acid.Confirms successful surface modification. f1000research.com

This table presents examples of thermal stability data obtained through TGA for similar chemical structures.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orglinseis.com It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. wikipedia.orgmdpi.com

For a semi-crystalline material like this compound, a DSC thermogram can reveal its melting temperature (Tₘ), crystallization temperature (T꜀), and the associated enthalpies (latent heat). mdpi.comcore.ac.uk The melting point appears as an endothermic peak, where the material absorbs heat to transition from a solid to a liquid state. wikipedia.org Conversely, crystallization is an exothermic process, appearing as a peak on cooling. wikipedia.org

The thermal behavior of polyethylene glycol (PEG) and its esters has been extensively studied using DSC. nih.govvinca.rscore.ac.uknih.gov The melting point and crystallinity of PEG-based materials are influenced by their molecular weight and any modifications or copolymerizations. vinca.rsnih.gov For instance, in a study of methotrexate-polyethylene glycol esters, DSC showed sharp endothermic peaks for the conjugates, similar to the pure polymers. nih.gov The incorporation of PEG into other polymers has been shown to decrease the glass transition temperature (T₉) and melting temperature, indicating increased flexibility and more amorphous regions. vinca.rs

Table 4: Representative DSC Data for PEG and Related Esters

MaterialMelting Temperature (T_m)Crystallization Temperature (T_c)Latent Heat of Fusion (ΔH_f)Reference
Polyethylene Glycol (PEG 1000/2000 mixture)42.8-55.2 °C24.2-33.7 °C181.7 J/g core.ac.uk
PEG 400~277–281 K (~4-8 °C)-- nih.gov
Methotrexate-PEG EstersSharp endothermic peaks observed, similar to pure PEGs.-- nih.gov
PET-co-PEG CopolyestersT_m decreased with increasing PEG content.T_cc decreased with increasing PEG content.- vinca.rs

This table provides examples of phase transition temperatures and enthalpies for PEG-based materials, which are structurally related to this compound.

Morphological and Microstructural Characterization

The physical form and arrangement of molecules are pivotal to the functionality of this compound in formulations. Techniques such as Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) are indispensable for elucidating these characteristics at the nano and molecular levels.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique crucial for visualizing the nanoscale morphology of formulations containing this compound and its derivatives. mdpi.com It is particularly valuable for characterizing nanoemulsions, liposomes, and other nanostructured systems where these esters are used as emollients, surfactants, or oil phases.

In the analysis of nanoemulsions, TEM allows for the direct observation of droplet size, shape, and distribution within the continuous phase. For instance, in nanoemulsions formulated with propylene (B89431) this compound, TEM can confirm the formation of spherical nanoparticles and their dispersion quality. nih.gov Studies on nanoemulsions containing various oils and surfactants, including those with glycol ester derivatives, have utilized TEM to visualize the core-shell structure of the nanoparticles and to assess their stability over time. srce.hrgoogle.com For example, the morphology of nanoemulsions can be examined by diluting the sample, placing it on a copper grid, and staining with an appropriate agent like uranyl acetate (B1210297) before observation. mdpi.com One study on nanoemulsions containing cinnamon oil revealed spherical and oval-shaped droplets with sizes in the range of 6-10 nm. ekb.eg Another investigation into nanoemulsions for drug delivery showed droplets with a spherical shape and sizes in the same range as those determined by Dynamic Light Scattering (DLS). mdpi.com

The sample preparation for TEM analysis is a critical step. Typically, a drop of the nanoemulsion is deposited on a carbon-coated copper grid and allowed to dry. srce.hr In some cases, the grid is first cleaned by glow discharge to ensure a uniform film. mdpi.com The observations from TEM are often correlated with data from other techniques like DLS to provide a comprehensive understanding of the particle size and distribution. mdpi.com

Detailed research findings from TEM studies on systems containing glycol derivatives are summarized in the table below.

Formulation/SystemGlycol Derivative ComponentKey TEM FindingsParticle Size (nm)Reference
NanoemulsionPropylene GlycolSpherical nanoparticles observed.Approx. 100 nm srce.hrgoogle.com
NanoemulsionPropylene GlycolCoated nanoparticles formed due to hydrogen bonding.N/A researchgate.net
NanoemulsionNot specifiedSpherical droplets.49.0 ± 2.3 and 118.6 ± 0.1 mdpi.com
Cinnamon Oil NanoemulsionNot specifiedOval and spherical shaped droplets.6 - 10 ekb.eg
Melissa Officinalis L. Essential Oil NanoemulsionNot specifiedAverage droplet sizes decreased with increasing oil concentration.80 - 200 mdpi.com

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the polymorphic form, crystallinity, and lattice parameters of a compound. atamanchemicals.com For this compound and its derivatives, XRD is instrumental in understanding their solid-state properties, which can influence formulation stability and performance.

The crystalline nature of polyethylene glycol (PEG), a common component in derivatives like PEG dilaurate, is well-documented. nih.gov Pure PEG exhibits characteristic sharp diffraction peaks, indicating a well-ordered crystalline structure. researchgate.net Studies have shown prominent peaks for PEG at 2θ angles of approximately 19.0° and 23.2°. nih.govresearchgate.net When PEG is incorporated into polyurethane coatings, these characteristic peaks can still be observed, confirming the presence of crystalline PEG domains within the polymer matrix. nih.gov

The polymorphism of propylene glycol esters of fatty acids, such as propylene glycol monostearate, has been studied, revealing the existence of different crystalline forms (e.g., α and β forms). researchgate.net This is significant as the polymorphic form can affect the physical properties of the material. While specific XRD data for this compound is not abundant in the public literature, the principles of polymorphism observed in related esters are applicable. The interaction of propylene glycol with other materials, like silk fibroin, has been shown to alter the crystalline structure of the blend, as evidenced by changes in the XRD patterns. grafiati.com

XRD analysis is typically performed on powdered samples. The resulting diffraction pattern is a fingerprint of the crystalline phases present. atamanchemicals.comekb.eg The data can be used to identify the material, determine its purity, and quantify the degree of crystallinity.

The following table summarizes key XRD findings for materials related to this compound.

MaterialKey XRD FindingsCharacteristic 2θ Peaks (°)Reference
Polyethylene Glycol (PEG)Good crystalline properties.19.0, 23.2 researchgate.net
PEG-Polyurethane CoatingsPresence of crystallized PEG soft segments.~19, ~23 nih.gov
Propylene Glycol/Silk Fibroin Blend FilmsPG induces a change from silk I to silk II crystalline structure.N/A grafiati.com
Nano-ferrite/PEG CompositesConfirms the single-phase cubic spinel crystal structure of ferrites within the PEG matrix.(111), (220), (311), (400), (422), (511), (440) planes for ferrites ekb.eg

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Dispersion

Rheological Characterization of this compound-Containing Systems

Rheology is the study of the flow and deformation of matter. The rheological properties of formulations containing this compound are critical for their application, affecting everything from product stability and texture to spreadability and performance. This compound and its derivatives are often used as viscosity controlling agents in cosmetic and pharmaceutical formulations. cosmeticsinfo.orgnih.gov

The addition of glycol esters can significantly modify the viscosity and flow behavior of emulsions and other systems. google.com For example, PEG-150 distearate, a related polyethylene glycol diester, is used as a viscosity builder in personal care products, and the resulting emulsions can exhibit either shear-thinning or dilatant (shear-thickening) rheology. google.com The rheological behavior can be tailored by adjusting the concentration of the glycol ester and other components in the formulation. google.com

Rheological measurements are typically performed using a rheometer, which can operate in various modes, such as steady shear or oscillatory flow. mdpi.com Steady shear tests provide information on the viscosity of the material as a function of shear rate, while oscillatory tests can determine the viscoelastic properties, such as the storage modulus (G') and loss modulus (G''). mdpi.com For instance, in the study of emulsions stabilized by cellulose (B213188) derivatives, oscillatory measurements were used to characterize the viscoelastic properties, revealing that the emulsions behaved as viscoelastic fluids. mdpi.com

The influence of various factors on the rheological properties of emulsions containing glycol derivatives has been investigated. The stability and rheology of emulsions can depend on the ratio of emulsifiers, the nature of the oil phase, and the presence of other additives like alcohols and glycols. google.comresearchgate.net

The table below provides a summary of the rheological effects observed in systems containing glycol esters.

SystemGlycol Ester ComponentRheological EffectMeasurement DetailsReference
EmulsionsPEG-150 DistearateCan produce both shear-thinning and dilatant emulsions.Viscosity and rheology profiles. google.com
EmulsionsPEG-150 Pentaerythrityl TetrastearateProduces a free-flowing, dilatant emulsion.Viscosity and rheology profiles. google.com
Oil-in-water emulsions with cellulose derivativesEthyl Alcohol (a glycol)Slows down sedimentation and coalescence; leads to highly viscoelastic fluids.Steady and oscillatory flow measurements. mdpi.com
Salad dressing-type emulsionsN/ARheological properties depend on the weight ratio of emulsifiers.Steady state and oscillatory tests. researchgate.net

Polymer Science and Material Applications of Glycol Dilaurate

Glycol Dilaurate as a Constituent in Advanced Polymeric Systems

The incorporation of this compound and its related structures into polymer matrices allows for the development of materials with tailored properties. These range from biocompatible hydrogels for medical use to robust hybrid materials combining the benefits of both organic and inorganic components.

Synthesis and Characterization of Polyurethane and Polyurea Materials

Polyurethanes (PUs) and polyureas (PURs) are versatile classes of polymers created through the reaction of diisocyanates with polyols or diamines, respectively. wikipedia.orgnih.gov The synthesis often employs catalysts to control the reaction, and tin compounds, including dibutyltin (B87310) dilaurate (DBTDL), a derivative of lauric acid, are commonly used. wikipedia.orgresearchgate.net The structure of these polymers consists of hard segments, typically formed from the reaction of diisocyanates and chain extenders, and soft segments composed of flexible polyols. researchgate.net This two-phase microstructure allows for a wide range of properties, from rigid foams to flexible elastomers. wikipedia.orgresearchgate.net

The properties of the final polyurethane can be significantly influenced by the synthesis route and the specific components used. researchgate.net For instance, poly(urea) urethane (B1682113) (PUU) networks can be formed from isocyanate-terminated pre-polymers, which themselves are synthesized from poly(propylene glycol) and isophorone (B1672270) diisocyanate in the presence of a dibutyltin dilaurate catalyst. researchgate.net

Poly(ethylene glycol) Dilaurate-based Hydrogels for Biomedical Applications

Poly(ethylene glycol) (PEG)-based hydrogels are extensively researched for biomedical applications like drug delivery and tissue engineering due to their high water content, biocompatibility, and ability to mimic the natural cellular environment. mdpi.com PEG is considered suitable for biological applications as it generally does not provoke an immune response. The properties of these hydrogels can be precisely tuned by altering variables such as the molecular weight of the PEG precursor. nih.gov

In this context, PEG dilaurate, a diester of polyethylene (B3416737) glycol and lauric acid, serves as a cross-linking agent. researchgate.net The synthesis of bioactive hydrogels can involve blending photocurable polyurethanes with poly(ethylene glycol) diacrylate (PEGDA), a structurally similar diester, to create materials that support cell adhesion and viability. mdpi.com The mechanical properties and degradation rates of these hydrogels are adjustable, making them suitable for a variety of clinical applications. nih.govmdpi.com

Research on hydrogels made from N-isopropylacrylamide (NIPAm) and poly(ethylene glycol) diacrylate (PEGDA) demonstrates how the crosslinker affects the material's properties. Increasing the molecular weight of the PEGDA crosslinker leads to larger pore sizes and higher swelling ratios in the hydrogel. mdpi.com Conversely, increasing the concentration of PEGDA at a constant molecular weight results in a higher crosslinking density and a decreased swelling ratio. mdpi.com

Table 1: Effect of PEGDA Crosslinker on Hydrogel Properties mdpi.com

Property ChangeEffect on Hydrogel
Increased Molecular Weight of PEGDADecreased crosslinking density, increased pore size, and higher swelling ratio.
Increased Concentration of PEGDAIncreased crosslinking density and decreased swelling capacity.

These findings illustrate how PEG dilaurate-based structures can be used to engineer hydrogels with specific, predictable characteristics for advanced biomedical uses. mdpi.com

Poly(silyl urethane)s Derived from Glycol-Modified Silanes

Poly(silyl urethane)s (silyl-PUs) are a class of stimuli-responsive materials known for their tunable properties and controlled degradability. acs.orgnih.gov A novel method for their synthesis involves the cross-linking of isocyanate-terminated urethane oligomers with glycol-modified silanes. researchgate.net These silanes are produced via a transesterification reaction between tetraethylorthosilicate and corresponding alcohols like ethylene (B1197577) glycol or propane-1,2-diol. researchgate.netacs.org

This process yields silyl-PU thermoset networks with high cross-linking, significant hydrolytic stability under specific conditions, and thermal stability at temperatures ranging from 280–311.2 °C. acs.orgnih.gov The mechanical properties of these materials are also tunable, with tensile strengths ranging from 0.38 to 51.7 MPa and elongations from 73.7% to 256.4%. acs.orgnih.gov The incorporation of the silyl (B83357) ether linkage (Si-O-C) into the polymer backbone makes these materials hydrolytically degradable under certain acidic or basic conditions. mdpi.com This controlled degradability, combined with their robust mechanical and thermal properties, makes silyl-PUs promising candidates for applications in coatings, composites, and plastics where on-demand degradation is advantageous. acs.org

Organic-Inorganic Hybrid Materials Incorporating this compound Derivatives

Organic-inorganic hybrid materials (OIHM) combine the properties of both organic polymers and inorganic structures at a molecular or nanometer level, leading to materials with unique characteristics such as enhanced thermal stability and mechanical toughness. researchgate.netu-tokyo.ac.jpmdpi.com The sol-gel process is a common method for synthesizing these materials, often using alkoxysilanes as the inorganic precursor. researchgate.netmdpi.com

In the synthesis of certain OIHM, derivatives of this compound play a crucial catalytic role. For example, dibutyltin dilaurate (DBTDL) is used as a catalyst in the reaction between glycerol (B35011) (an organic polyol) and 3-isocyanatopropyltriethoxysilane (B1197299) (an inorganic precursor). researchgate.net The subsequent polycondensation leads to the formation of a transparent, solid hybrid material. researchgate.net The properties of these hybrid materials, such as their hydrophilicity or hydrophobicity, can be controlled by adjusting the molar ratio of the reactants. researchgate.net Plant oil-based derivatives can also be used as the organic component, reacting with tetraethoxysilane to form silica-anchored polyol networks, which can be further reacted to form polyurethane hybrids. researchgate.net

Functional Roles of this compound in Polymer Performance

Beyond its role as a building block or catalyst, this compound is widely used as a functional additive in polymer formulations, primarily for its surface-active properties.

Surfactant and Emulsifying Agent Properties in Polymer Formulations

This compound and its ethoxylated forms (PEG dilaurates) are nonionic surfactants used extensively as emulsifying agents in a wide range of formulations. researchgate.netatamanchemicals.com A surfactant's function is to reduce the surface tension between two immiscible phases, such as oil and water, allowing them to form a stable mixture or emulsion. specialchem.com

The effectiveness of a PEG ester as an emulsifier is often characterized by its Hydrophilic-Lipophilic Balance (HLB) value. The HLB number indicates whether a surfactant is more soluble in oil (lipophilic) or water (hydrophilic). atamanchemicals.com Low HLB values (<10) are characteristic of lipid-soluble surfactants, while high HLB values (>10) indicate water solubility. atamanchemicals.com This value determines the type of emulsion the surfactant will promote. For instance, PEG-12 Dilaurate (also known as PEG 600 Dilaurate) has an HLB value of approximately 11.7, making it an effective emulsifier for oil-in-water (O/W) emulsions. atamanchemicals.comhallstarbeauty.com

Table 2: HLB Values and Corresponding Surfactant Applications atamanchemicals.com

HLB RangeCharacteristic/Application
4-8Antifoaming
7-11Water-in-oil (W/O) emulsion
12-16Oil-in-water (O/W) emulsion
11-14Good Wetting
12-15Good Detergency
16-20Stabilizing

In polymer formulations, this compound and its derivatives are used to stabilize the product, ensure a uniform texture, and improve the dispersion of various components. specialchem.comcosmeticsinfo.org For example, Propylene (B89431) this compound is used as a viscosity-increasing agent in nonaqueous formulations and as an occlusive skin-conditioning agent. cosmeticsinfo.org PEG-4 Dilaurate is used to blend oil and water-based ingredients, improve the spreadability of products, and act as a solubilizer for fragrances and essential oils in aqueous systems. specialchem.com

Dispersant Applications in Polymer Composites and Coatings

This compound and its derivatives, particularly polyethylene glycol (PEG) dilaurates, are utilized as non-ionic surfactants and dispersing agents in the formulation of polymer composites and coatings. Their amphiphilic nature, possessing both hydrophilic (glycol) and lipophilic (laurate) segments, allows them to effectively wet and stabilize pigment particles and other fillers within a polymer matrix, preventing agglomeration and ensuring uniform distribution.

In the coatings industry, the proper dispersion of pigments is crucial for achieving desired properties such as color strength, gloss, and stability. Polyethylene glycol dilaurates are employed to disperse pigments like titanium dioxide (TiO₂) in various coating formulations, including waterborne and UV-curable systems. icrc.ac.irpaint.org The mechanism of stabilization is primarily through steric hindrance, where the polyethylene glycol chains extend from the pigment surface into the continuous phase, creating a protective layer that prevents particles from approaching each other. icrc.ac.ir The effectiveness of these dispersants can be influenced by their molecular weight and chain length, with intermediate molecular weights often demonstrating optimal performance in stabilizing pigment particles. icrc.ac.ir

Research into novel dispersing agents has led to the development of reactive dispersants derived from polyethylene glycol. For instance, a nonionic polyethylene glycol urethane acrylate (B77674) has been synthesized to act as a dispersant in UV-curable coatings. icrc.ac.ir This type of dispersant can be covalently incorporated into the polymer network during curing, which can enhance the long-term stability of the dispersion and the properties of the final coating.

In polymer composites, this compound derivatives can improve the compatibility and dispersion of fillers, such as cellulose (B213188) nanocrystals (CNCs), within a hydrophobic polymer matrix. colorado.edu Poly(ethylene glycol) has been shown to act as a compatibilizer and plasticizer in CNC coatings on polymer substrates, enhancing the adhesion between the hydrophilic CNCs and the hydrophobic polymer surface without disrupting the desired structural properties of the CNCs. colorado.edu The addition of PEG to PET-G (glycol-modified poly(ethylene terephthalate)) composites has also been investigated, where it can influence the rheological and mechanical properties of the material for applications like 3D printing. mdpi.com

Below is a table summarizing the role of this compound and its derivatives in dispersant applications.

Application AreaPolymer/Coating TypeFiller/PigmentRole of this compound DerivativeObserved Effects
Coatings Waterborne CoatingsOrganic and Inorganic PigmentsHigh-performance dispersantIncreased pigment loading, improved color development, enhanced stability. paint.org
UV-Curable CoatingsTitanium Dioxide (TiO₂)Nonionic polymeric dispersant (polyethylene glycol urethane acrylate)Decreased suspension particle size, improved stabilization of TiO₂ particles. icrc.ac.ir
Latex Water PaintPigmentsNon-ionic dispersing agentFavorable settlement resistance, dispersion stability, and color rendition. google.com
Polymer Composites Cellulose Nanocrystal (CNC) CoatingsCellulose NanocrystalsCompatibilizer and plasticizerEnhanced adhesion to hydrophobic polymer substrates, tunable iridescence. colorado.edu
Glycol-Modified Poly(ethylene terephthalate) (PET-G)Modified Fillers (e.g., silica (B1680970), bentonite)Additive to improve printabilityIncreased melt flow rate (MFR) and decreased viscosity. mdpi.com
Polycarbonate (PC) / Carbon Nanotube (CNT) CompositesSingle-Walled Carbon Nanotubes (SWCNTs)Additive for n-dopingChange in Seebeck coefficient from positive to negative, slight enhancement of electrical conductivity. mdpi.com

Development of Novel Materials with Tunable Properties

The chemical structure of this compound provides a versatile platform for the development of novel materials with tailored and responsive properties. By modifying the glycol backbone or the laurate side chains, or by incorporating the molecule into larger polymer architectures, materials with advanced functionalities can be engineered.

Polymerizable this compound Derivatives

A significant advancement in material science is the creation of polymerizable derivatives of this compound. These molecules are designed to not only function as surfactants or plasticizers but also to be chemically integrated into a polymer network. This dual functionality can lead to more robust and stable materials.

One approach is the synthesis of heterobifunctional polyethylene glycols, where the terminal hydroxyl groups are sequentially modified to introduce different functionalities. rsc.org This allows for the creation of PEG derivatives with, for example, an alkyne group at one end, making it available for click chemistry reactions and polymerization.

A more direct example is the synthesis of polyethylene glycol urethane acrylate, which functions as a polymerizable dispersant. icrc.ac.ir In this case, a polyethylene glycol is reacted with a diisocyanate, such as isophorone diisocyanate (IPDI), and a hydroxyl-functional acrylate, like hydroxyethyl (B10761427) methacrylate (B99206) (HEMA). The resulting molecule possesses the dispersing properties of the PEG chain and a polymerizable acrylate group. Dibutyltin dilaurate is often used as a catalyst in such urethane synthesis reactions. icrc.ac.irresearchgate.net These polymerizable dispersants can be incorporated into UV-curable coatings, where they become a permanent part of the cured film, preventing issues like migration and leaching that can occur with non-reactive additives. icrc.ac.ir

The development of such polymerizable derivatives is a key strategy for creating high-performance materials where additives are covalently bound within the matrix, leading to improved durability and performance longevity.

Smart Materials and Responsive Systems

Glycol and its derivatives, particularly polyethylene glycol (PEG), are fundamental components in the design of "smart" materials and responsive systems. These materials can undergo significant changes in their properties in response to external stimuli such as temperature, pH, or the presence of specific biomolecules. researchgate.netresearchgate.netrsc.org While this compound itself may not be the primary responsive component, its derivatives and the catalysts used in their synthesis, such as dibutyltin dilaurate, are integral to the creation of these advanced materials. researchgate.netrsc.orgmdpi.comnih.gov

Smart hydrogels are a prominent example. These are cross-linked polymer networks that can absorb large amounts of water and exhibit a volume phase transition in response to environmental changes. For instance, hydrogels composed of poly(ethylene glycol) and poly(amino urethane) have been shown to be sensitive to both pH and temperature. researchgate.netresearchgate.net The synthesis of such materials often involves the use of dibutyltin dilaurate as a catalyst to form the urethane linkages. researchgate.net

Similarly, multi-responsive microgels based on oligo(ethylene glycol) have been developed that respond to both temperature and pH. rsc.org These materials are synthesized via precipitation copolymerization and can be designed to have specific internal structures that dictate their responsive behavior. Such systems are being explored for applications like the controlled loading and release of nanoparticles. rsc.org

The table below provides examples of smart materials and responsive systems where glycol derivatives are key components.

Material TypeCompositionStimuliResponsePotential Application
Smart Hydrogel Poly(ethylene glycol) and poly(amino urethane)pH, TemperatureSol-gel transition, controlled swellingDrug delivery, tissue engineering. researchgate.netresearchgate.net
Smart Hydrogel Polyurethane and Poly(ethylene glycol) diacrylatePhotocrosslinking, bioactive moietiesTunable mechanical properties, cell adhesionTissue scaffolds, regenerative medicine. mdpi.com
Multi-responsive Microgel Oligo(ethylene glycol) methyl ether methacrylate, methacrylic acidTemperature, pHSwelling-to-collapse transitionLoading and release of nanoparticles. rsc.org
Biomolecularly Responsive Polymer Biotinylated tetra-poly(ethylene glycol)Avidin (target biomolecule)Sol-gel transitionBiosensors, controlled release systems. rsc.org
Thermo-responsive Hydrogel Bovine serum albumin and polyethylene glycolTemperatureSol-gel transition near body temperatureDrug delivery. mdpi.com

The versatility of glycol chemistry allows for the creation of a wide array of smart materials with tunable responses, opening up possibilities in fields ranging from biomedicine to advanced coatings.

Biochemical and Biological Interactions of Glycol Dilaurate

Mechanism of Action as a Surfactant and Emulsifying Agent in Biological Contexts

Glycol dilaurate, a diester of glycol and lauric acid, functions as a nonionic surfactant and emulsifying agent in various biological applications. cosmeticsinfo.org Its amphiphilic nature, possessing both a hydrophilic (glycol) and a hydrophobic (dilaurate) portion, allows it to act at the interface between immiscible phases, such as oil and water. eosca.eunih.gov This property is fundamental to its role in biological systems, where it can stabilize emulsions and reduce surface tension. nih.gov

As a surfactant, this compound facilitates the mixing of substances that would otherwise separate, a process crucial for many biological and pharmaceutical formulations. nih.gov Its mechanism involves lowering the interfacial tension between different phases, which is a key characteristic of surface-active agents. ekb.eg This reduction in tension allows for the formation of stable emulsions, which are mixtures of immiscible liquids like oil and water.

Reduction of Interfacial Tension at Biological Interfaces

Interfacial tension arises from the unfavorable thermodynamic contact between two immiscible liquids, such as oil and water, at their interface. researchgate.netspe.org Surfactants like this compound position themselves at this interface, minimizing the contact between the two phases and thereby reducing the interfacial tension. researchgate.net The ability of an emulsifier to lower this tension is dependent on its molecular characteristics, including the balance between its hydrophilic and hydrophobic components. researchgate.net In biological contexts, this reduction of interfacial tension is critical. For instance, in the gastrointestinal tract, the presence of surfactants can aid in the emulsification of dietary fats, facilitating their digestion and absorption.

The presence of hydrophilic functional groups on a surface generally reduces the water contact angle and increases wettability. researchgate.net By reducing the surface tension of spray droplets, surfactants can act as wetting and spreading agents, allowing for better coverage on surfaces like leaves. ekb.eg Studies have shown that locally prepared surfactants can decrease the surface tension of water, indicating their potential use as wetting and spreading agents. ekb.eg

Interaction with Lipid Bilayers and Enhancement of Membrane Permeation

This compound and related propylene (B89431) glycol esters can interact with the lipid bilayers of biological membranes, such as the stratum corneum of the skin. nih.gov This interaction can lead to a disruption of the highly ordered lipid structure, creating temporary "gaps" or increasing the fluidity of the membrane. nih.govletsmakebeauty.com This fluidization of the lipid bilayer is a key mechanism by which these compounds enhance the permeation of other molecules across the membrane. letsmakebeauty.comnih.gov

The interaction is thought to involve the partitioning of the this compound molecules into the lipid bilayer. Once intercalated, they can disrupt the tight packing of the lipid chains, leading to increased membrane permeability. nih.gov This effect is concentration-dependent. nih.gov Some studies suggest that propylene glycol, a component of this compound, localizes in the hydrophilic headgroup regions of the bilayer, occupying hydrogen-bonding sites between lipids and water, which in turn slightly increases the disorder of the lipid tails. nih.gov This alteration of the lipid structure to a more disordered state can facilitate the passage of drugs and other active ingredients through the skin. nih.govresearchgate.net

Role in Drug Delivery Systems and Bioavailability Enhancement

This compound is utilized in drug delivery systems to improve the bioavailability of poorly water-soluble drugs. researchgate.netnih.govwisdomlib.org Its surfactant properties enable the formation of stable emulsions, such as self-nanoemulsifying drug delivery systems (SNEDDS), which can encapsulate lipophilic drugs and enhance their dissolution and absorption in the gastrointestinal tract. researchgate.netwisdomlib.org By increasing the solubility and dissolution rate of a drug, these formulations can lead to significantly improved oral bioavailability, particularly for drugs classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) and Class IV (low solubility, low permeability). nih.gov

The use of lipid-based formulations like those containing this compound is a promising approach to overcome the challenges of oral delivery for many therapeutic agents. nih.gov These systems can protect the encapsulated drug from degradation in the gastrointestinal environment and facilitate its transport across biological membranes. nih.gov

Modulation of Active Ingredient Penetration through Biological Barriers

A significant application of this compound and similar esters is in enhancing the penetration of active pharmaceutical ingredients (APIs) through biological barriers, most notably the skin. letsmakebeauty.comcir-safety.org The mechanism involves the temporary and reversible disruption of the stratum corneum, the outermost layer of the skin that serves as the primary barrier to penetration. letsmakebeauty.com

By fluidizing the intercellular lipids of the stratum corneum, these penetration enhancers create pathways for drug molecules to diffuse through. letsmakebeauty.comnih.gov For instance, a mixture containing propylene this compound was shown to enhance the dermal penetration of carbenoxolone. cir-safety.orgcir-safety.org The effectiveness of a penetration enhancer is often related to its ability to alter the lipid structure without causing significant irritation. cir-safety.org The choice of enhancer and its concentration are critical factors in optimizing drug delivery while maintaining the safety of the formulation. cir-safety.org

Table 1: Examples of Propylene Glycol Esters as Penetration Enhancers

Propylene Glycol Ester Active Ingredient Observation Reference
Propylene this compound/laurate mixture Carbenoxolone Enhanced dermal penetration in combination with diethylene glycol monoethyl ether. cir-safety.org
Propylene glycol dipelargonate Methyl nicotinate Increased dermal penetration. cir-safety.org

Encapsulation and Release Kinetics in Hydrogel Systems

While direct research on this compound in hydrogels is limited in the provided context, the principles of encapsulation and release from hydrogels are relevant to its potential applications. Hydrogels are three-dimensional, water-swollen polymer networks capable of encapsulating therapeutic agents for controlled release. nanochemres.orglsu.edu The release of a drug from a hydrogel is governed by factors such as the hydrogel's porosity, the drug's diffusion through the polymer matrix, and the swelling/de-swelling behavior of the hydrogel in response to environmental stimuli like pH or temperature. nanochemres.orgnih.gov

For hydrophobic compounds like this compound, incorporation into a hydrogel system might involve their encapsulation within micelles or nanoparticles that are then dispersed within the hydrogel matrix. The release kinetics would then depend on both the properties of the hydrogel and the carrier system. For instance, in stimuli-responsive hydrogels, a change in pH or temperature can trigger a volume change in the hydrogel, altering its porosity and thereby controlling the release rate of the encapsulated substance. nanochemres.org The goal is often to achieve zero-order release kinetics, where the drug is released at a constant rate over time, although this remains a significant challenge. acs.org

Applications in Biochemical Research and Biomembrane Experiments

This compound and related polyethylene (B3416737) glycol (PEG) derivatives are valuable tools in biochemical research and experiments involving biomembranes. atamanchemicals.comusbio.net Their ability to interact with and modify lipid bilayers makes them useful for studying membrane properties and for creating model membrane systems. atamanchemicals.comnih.gov For example, PEG-lipid conjugates can be used to stabilize lipid mixtures that would otherwise not form bilayers, allowing for the study of lipid polymorphism and phase behavior. nih.gov

In biochemistry, PEG is often used to create high osmotic pressures in experiments, a technique known as osmotic stress. atamanchemicals.com This is useful for studying the energetics of membrane processes and protein-lipid interactions. Because PEG is a flexible, water-soluble polymer, it is unlikely to have specific interactions with most biological chemicals, making it a suitable agent for applying osmotic pressure in biomembrane experiments. atamanchemicals.com Furthermore, PEG derivatives can be used to passivate surfaces, such as microscope slides, to prevent the non-specific binding of proteins, which is crucial in single-molecule fluorescence studies. atamanchemicals.com

Creation of High Osmotic Pressures in Aqueous Systems

Polyethylene glycol (PEG) compounds, including esters like this compound, are known for their ability to generate high osmotic pressures in aqueous solutions. atamanchemicals.comatamanchemicals.com This characteristic is particularly valuable in biochemistry and biomembrane experiments. atamanchemicals.com The flexible, water-soluble nature of the PEG polymer allows it to create osmotic pressures that can reach the order of tens of atmospheres. atamanchemicals.com This property makes PEG and its derivatives useful molecules for applying osmotic pressure in studies utilizing the osmotic stress technique. atamanchemicals.com

The osmotic potential of aqueous solutions containing PEG is related to the concentration and molecular weight of the PEG polymer. science.gov Studies have shown that solutions with low molecular weight PEG can achieve high osmotic pressure, which in turn leads to significant water loss from materials immersed in them. osti.gov Conversely, solutions with high molecular weight PEG tend to have lower osmotic pressures. osti.gov The ability to precisely control osmotic pressure is crucial for investigating the hydration and energetics of biological macromolecules and assemblies.

Passivation of Surfaces to Prevent Non-Specific Protein Adsorption

A significant challenge in many biological and biomedical applications is the non-specific adsorption of proteins and other biomolecules to surfaces, which can interfere with experimental results and the performance of medical devices. biorxiv.orgmdpi.com Glycol-based polymers, particularly polyethylene glycol (PEG), are widely used to passivate surfaces and prevent this unwanted binding. atamanchemicals.combiorxiv.orgnih.gov

The mechanism behind this passivation involves the creation of a hydrophilic, neutral barrier on the surface. biorxiv.org The ether linkages in the PEG chain interact strongly with water molecules, forming a hydration layer that sterically hinders the approach and adsorption of proteins. biorxiv.orgmdpi.com This anti-fouling strategy is employed on various materials, including microscope glass slides for single-molecule fluorescence studies, microfluidic chips, and sensor chips. atamanchemicals.commdpi.com

The effectiveness of PEG passivation can be influenced by factors such as the grafting density and the length of the PEG chains. biorxiv.org While generally effective, the performance of PEG coatings can be protein-dependent, and some level of non-specific adsorption may still occur. biorxiv.org Research has shown that shorter chain PEG molecules can passivate gold nanoparticle surfaces more effectively against various protein types. nih.gov

Enzymatic Biotransformation and Metabolic Fate of this compound

This compound, being a diester of ethylene (B1197577) glycol and lauric acid, is subject to enzymatic hydrolysis. cir-safety.org In biological systems, the initial step in the metabolism of glycol esters is the enzymatic breakdown of the ester bonds. europa.eu This process is catalyzed by hydrolase enzymes, such as lipases, which are prevalent in living organisms and industrial processes. researchgate.net

The hydrolysis of this compound yields its constituent components: ethylene glycol and lauric acid. europa.eu This breakdown can occur sequentially, first forming the monoester, 2-hydroxyethyl laurate, and then further hydrolyzing to the final products. europa.eu

Once absorbed, the metabolic fate of the breakdown products is distinct. Lauric acid, a fatty acid, can be metabolized for energy through beta-oxidation, stored in adipose tissue, or incorporated into cell membranes. europa.eu Ethylene glycol is primarily metabolized in the liver. nih.govcdc.gov The metabolic pathway of ethylene glycol involves a series of oxidation steps catalyzed by enzymes like alcohol dehydrogenase. europa.eucdc.gov This process converts ethylene glycol into several intermediates, including glycoaldehyde, glycolic acid, and glyoxylic acid, and ultimately to oxalic acid. europa.eucdc.gov A smaller portion of the absorbed ethylene glycol can be excreted unchanged in the urine. cdc.gov

Table 1: Research Findings on Enzymatic Biotransformation

Study FocusKey FindingsReference
Enzymatic Synthesis of Neopentyl this compoundImmobilized lipases, Novozym® 435 and Novozym® 40086, were effective in catalyzing the synthesis in a solvent-free medium, with conversions ≥ 90% achieved under optimized conditions. researchgate.net
Metabolism of Ethylene DistearatePredicted to undergo initial enzymatic hydrolysis to 2-hydroxyethyl stearate (B1226849) and stearic acid, followed by further breakdown to ethylene glycol and stearic acid. europa.eu
Metabolism of Propylene Glycol DistearateIn-vivo studies in rats showed that 94% of the labeled compound was metabolized and excreted as 14CO2, with only a small fraction excreted in the urine, indicating extensive metabolism. europa.eu
Anaerobic Degradation of Polyethylene GlycolA bacterium, Acetobacterium sp., was found to degrade PEG inside the cytoplasm using a diol dehydratase and a PEG-degrading enzyme (polyethylene glycol acetaldehyde (B116499) lyase) to produce acetaldehyde. d-nb.info

Antimicrobial and Other Biological Activities of Glycol-Modified Compounds

Glycol derivatives and compounds modified with glycols have demonstrated a range of biological activities, most notably antimicrobial properties. The mechanism of action is often attributed to their interaction with and disruption of microbial cell membranes. researchgate.net

For instance, propylene glycol has been shown to have bactericidal activity against bacteria such as Streptococcus mutans, Escherichia coli, and Enterococcus faecalis. mdpi.com Its proposed mechanism involves interfering with cell membrane function, which can reduce the surface tension of pathogens. researchgate.net Similarly, triethylene glycol (TEG) has shown antimicrobial potential, particularly against fungi, possibly due to its dehydrating effect on microorganisms. upv.es The antimicrobial activity of short-chain alcohols and diols appears to be related to their carbon chain length and molecular structure. researchgate.net

In addition to direct antimicrobial action, glycol modifications are used to enhance the properties of other active compounds. For example, modifying superparamagnetic iron oxide nanoparticles with glycol chitosan (B1678972) has been shown to produce antibacterial agents effective against E. coli and S. enteritidis. researchgate.net Furthermore, incorporating olive leaf extract into polylactide-poly(ethylene glycol) films resulted in materials with significant bacteriostatic and bactericidal activity against both Staphylococcus aureus and Escherichia coli. mdpi.com

Table 2: Research Findings on Antimicrobial Activities of Glycol-Modified Compounds

Glycol-Modified Compound/MixtureTarget Microorganism(s)Observed EffectReference
Propylene GlycolStreptococcus mutans, Escherichia coli, Enterococcus faecalisBactericidal activity; improved diffusing property of other drugs. mdpi.com
Triethylene Glycol (TEG)Fungi, Airborne BacteriaEffective against fungi; when mixed with O3, effective against airborne and surface bacteria. upv.es
Glycol Chitosan-coated Iron Oxide NanoparticlesE. coli, S. enteritidisMore effective antibacterial activity than some commercial antibiotics. researchgate.net
Polylactide-poly(ethylene glycol) films with Olive Leaf ExtractStaphylococcus aureus, Escherichia coliSignificant bacteriostatic, bactericidal, and anti-adhesive activity. mdpi.com

Theoretical and Computational Studies of Glycol Dilaurate Systems

Molecular Dynamics (MD) Simulations of Glycol Dilaurate in Various Solvents

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the behavior of substances like this compound in different solvent environments. rsc.orgosti.gov

Investigation of Solution Behavior and Self-Assembly

MD simulations have been instrumental in understanding how this compound molecules behave in solution and their tendency to self-assemble into larger structures. These simulations can track the positions and orientations of individual molecules over time, revealing the process of micelle formation or other aggregation phenomena. nih.govfrontiersin.orgpolito.it For instance, simulations can show the spontaneous aggregation of surfactant molecules, like those related to this compound, into spherical or worm-like micelles. nih.gov The self-assembly process is critical to the performance of many formulated products. frontiersin.org

The effect of environmental conditions, such as pH, on the self-assembly of similar molecules like lauric acid has been successfully modeled, demonstrating transitions between bilayer and micelle structures. nih.gov Although direct simulations of this compound self-assembly are not extensively detailed in the provided results, the principles and methodologies are transferable. Coarse-grained MD simulations, in particular, are well-suited for studying the self-assembly of surfactant systems over longer timescales than are accessible with all-atom models. mdpi.com

Structural Properties Analysis (e.g., Radius of Gyration)

A key structural property that can be extracted from MD simulations is the radius of gyration (Rg). nih.govresearchgate.net This parameter provides a measure of the size and compactness of a molecule or a self-assembled structure like a micelle. acs.orgnih.gov For example, an increased radius of gyration can indicate that hydrogel molecules are more extended and aligned at an interface. nih.gov

In the context of this compound, analyzing the radius of gyration of its aggregates in different solvents would offer insights into their shape and size. Experimental values for the radius of gyration of similar surfactant micelles, such as those of polysorbate 80, have been reported to be in the range of 2.9–3.8 nm, and simulations have produced comparable results. acs.org The relationship between the radius of gyration and molecular weight can also be investigated to understand the conformation of polymer-like molecules in solution. nih.gov

Table 1: Comparison of Radius of Gyration (Rg) for Different Systems

SystemSimulation MethodRadius of Gyration (Rg)Reference
PEG and PPG hydrogelsDissipative Particle DynamicsIncreased Rg confirms overextension nih.gov
Polysorbate 80 micellesCoarse-Grained MD~2.6 nm acs.org
Polysorbate 80 micellesAll-Atom MD1.1–4.9 nm acs.org
Polyethylene (B3416737) Glycol (PEG)Small-Angle Neutron ScatteringVaries with molecular weight and concentration nih.gov
Glycosylated NeuraminidaseMolecular Dynamics~20 nm² (value of Rg²) researchgate.net

This table is generated based on data for similar or related systems to illustrate the application of Rg analysis, as direct data for this compound was not available in the search results.

Exploration of Thermodynamic Parameters (Flory-Huggins Chi Parameter, Solubility Parameter, Cohesive Energy Density)

MD simulations are also employed to calculate important thermodynamic parameters that govern the interactions and miscibility of this compound with other substances.

Cohesive Energy Density (CED) and Solubility Parameter (δ) : The cohesive energy density represents the energy required to separate molecules from their neighbors and is a measure of the strength of intermolecular forces. nih.govculturalheritage.org The Hildebrand solubility parameter, which is the square root of the CED, provides a numerical estimate of the degree of interaction between materials. culturalheritage.orgwikipedia.org Materials with similar solubility parameters are likely to be miscible. wikipedia.org MD simulations can calculate CED by analyzing the non-bond interaction energies within the simulated system. nih.govresearchgate.net

Flory-Huggins Chi Parameter (χ) : This parameter quantifies the interaction energy between a polymer and a solvent, or between two different polymers in a blend. researchgate.netosti.govmdpi.com A lower or negative chi parameter generally indicates better miscibility. nih.govms-editions.cl MD simulations can be used to estimate the chi parameter through various methods, including thermodynamic integration and calculation from solubility parameters. mdpi.comaps.org For instance, a negative chi parameter for hydrogels in water and salt solutions suggests a good tendency for interaction. nih.gov

Table 2: Thermodynamic Parameters from Molecular Simulations

ParameterDefinitionSignificance in Simulations
Cohesive Energy Density (CED) Energy required to remove a unit volume of molecules from their neighbors. wikipedia.orgQuantifies intermolecular interactions. nih.gov
Hildebrand Solubility Parameter (δ) The square root of the cohesive energy density. wikipedia.orgPredicts solubility and miscibility. nih.govwikipedia.org
Flory-Huggins Chi Parameter (χ) Describes the excess free energy of mixing between components. mdpi.comIndicates miscibility; a value < 0.5 suggests miscibility. osti.govms-editions.cl

Dissipative Particle Dynamics (DPD) Simulations for Mesoscale Phenomena

Dissipative Particle Dynamics (DPD) is a coarse-grained simulation technique that allows for the study of hydrodynamic behavior over larger length and time scales than classical MD. nih.govosti.gov This makes it particularly suitable for investigating mesoscale phenomena, such as the behavior of multi-phase systems.

Modeling Interfacial Tension Reduction in Multi-Phase Systems

One of the key applications of DPD is to model the reduction of interfacial tension (IFT) at the boundary between two immiscible phases, such as oil and water, in the presence of surfactants like this compound. nih.govresearchgate.net The DPD simulation framework's parameters can be tuned to reproduce experimental interfacial tension values. ucl.ac.uknih.gov

In these simulations, surfactant molecules are observed to orient themselves at the interface, leading to a saturation of the interface and a subsequent reduction in IFT. nih.gov The ability of surfactants to lower the IFT is a critical aspect of their function in emulsions and other applications. researchgate.net The DPD method has been successfully used to show that as surfactant concentration increases, interfacial tension decreases. ucl.ac.uk

Quantum Mechanical and Density Functional Theory (DFT) Approaches for Electronic Structure

To gain a deeper understanding of the intrinsic properties of the this compound molecule, quantum mechanical methods are employed. These approaches solve the Schrödinger equation to describe the electronic structure of atoms and molecules. gatech.edu

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that investigates the electronic structure of many-body systems. wikipedia.org DFT calculations can provide insights into the geometry, vibrational spectra, and electronic properties of molecules. researchgate.netmdpi.com For example, DFT has been used to simulate the structure and vibrational spectra of related organotin compounds like dibutyltin (B87310) dilaurate, revealing details about their conformation. researchgate.nettypeset.io Such calculations are foundational for understanding the reactivity and interactions of this compound at a fundamental electronic level. ed.ac.ukanu.edu.aunih.gov

Statistical Thermodynamics and Free Energy Perturbation (FEP) Methods for Solvation Studies

Statistical thermodynamics provides the theoretical framework to connect the microscopic properties of molecules to macroscopic thermodynamic quantities. nih.govumn.edu When applied to solvation, it helps in understanding the interactions between a solute, like this compound, and the surrounding solvent molecules.

A powerful computational technique for studying solvation is the Free Energy Perturbation (FEP) method. uiuc.edu FEP calculates the free energy difference between two states, for instance, a molecule in a vacuum versus the same molecule in a solvent. uiuc.edudrugdesigndata.org This is achieved by gradually "perturbing" the system from the initial to the final state along a non-physical pathway defined by a coupling parameter. uiuc.edu

While direct FEP studies on this compound are not readily found in the provided search results, research on the closely related polyethylene glycol monolaurate (PEGML) demonstrates the application of these methods. rsc.orgrsc.orgresearchgate.net In these studies, molecular dynamics (MD) simulations were used to explore the structural properties of PEGML in water and various alcohols. rsc.orgrsc.orgresearchgate.net The solvation free energy was computed using the FEP approach to strengthen the analysis of interactions between PEGML and solvent molecules. rsc.orgrsc.orgresearchgate.net Such calculations provide valuable data on how the solvent environment affects the stability and conformation of the molecule. The methodology involves using force fields like OPLS-AA for the solute and alcohols, and water models like SPC/E, within an isothermal-isobaric (NPT) ensemble. rsc.orgrsc.org

The principles of statistical thermodynamics are also fundamental to understanding the solution properties of polymers like polyethylene glycol, a structural component of this compound. Studies on PEG in aqueous solutions have used viscosity measurements to determine unperturbed molecular dimensions and thermodynamic interaction parameters, which describe the polymer-solvent interactions. researchgate.net

Computational Modeling of Polymerization Kinetics and Mechanisms

Computational modeling is an indispensable tool for investigating the complex processes of polymerization. It can provide detailed insights into reaction kinetics, mechanisms, and the influence of various factors like catalysts and monomer concentration.

While specific computational models for this compound polymerization were not detailed in the search results, the principles can be inferred from studies on related polymerization reactions. For instance, the kinetics of polymerization of monomers like D,L-lactide and glycolide, which are also esters, have been studied using techniques like differential scanning calorimetry, providing data on reaction enthalpies and the effect of catalysts. researchgate.net

In the broader context of polyurethane synthesis, where diols are key reactants, computational studies have been used to investigate reaction mechanisms and kinetics. researchgate.netresearchgate.net DFT calculations have been used to study the addition reaction of ethylene (B1197577) glycol to diisocyanates, which is a fundamental step in polyurethane formation. researchgate.netresearchgate.net These studies explore different potential reaction mechanisms and use transition state theory to predict rate constants. researchgate.net

Furthermore, research on the synthesis of glycolated polythiophenes for bioelectronics highlights the importance of understanding polymerization kinetics. nii.ac.jp In this work, it was observed that the nature of the ethylene glycol side chain significantly affects the polymerization kinetics, and a minimum monomer concentration was required for the reaction to proceed effectively. nii.ac.jp Although this study focuses on a different class of polymer, it underscores how computational and kinetic studies can elucidate the role of glycol moieties in polymerization processes. The use of catalysts, such as dibutyltin dilaurate (DBTDL), is common in these types of polymerizations, and their effect on the reaction kinetics is a critical area of study. nsmsi.irmdpi.com

Environmental Fate, Ecotoxicology, and Risk Assessment Research of Glycol Dilaurate

Biodegradation Pathways and Rates in Environmental Compartments

The principal pathway for the environmental degradation of glycol dilaurate is the enzymatic hydrolysis of its ester bonds. europa.eueuropa.eu This initial step breaks the compound down into its corresponding glycol (such as ethylene (B1197577) glycol, diethylene glycol, or propylene (B89431) glycol) and two molecules of lauric acid. europa.eueuropa.eu The biodegradability of the parent compound is therefore dependent on the rate of this hydrolysis and the subsequent degradation of its breakdown products. Lauric acid, a common fatty acid, is readily absorbed and metabolized by organisms. cir-safety.org The glycol component's fate varies slightly depending on its specific structure, but they are generally considered biodegradable. ontosight.aiwho.int

Both aerobic and anaerobic processes are significant in the ultimate degradation of this compound's components. miljodirektoratet.noclu-in.org

Aerobic Degradation : In the presence of oxygen, microorganisms readily biodegrade glycols like ethylene glycol. who.int Studies have demonstrated that this process occurs with both adapted and unadapted sewage sludges, although a lag phase may sometimes be observed before degradation commences. who.int While aerobic degradation is typically faster, high molecular weight polyethylene (B3416737) glycols (PEGs) can be more difficult to break down under aerobic conditions. nih.govnih.gov

Anaerobic Degradation : In environments lacking oxygen, anaerobic biodegradation is also an effective pathway. frontiersin.org Research has shown that microorganisms from the rhizosphere of poplar and willow trees can anaerobically degrade ethylene glycol, using nitrate (B79036) or sulfate (B86663) as terminal electron acceptors. nih.gov This process leads to the formation of intermediates such as acetaldehyde (B116499), ethanol, and acetic acid. nih.gov Notably, anaerobic treatment is effective for a range of polyethylene glycols, with studies showing 85% to 90% removal for PEGs with molecular weights up to 10,000. nih.gov

Based on the available data for related compounds, glycol dilaurates are generally not considered to be persistent in the environment. ewg.orgewg.org The rapid hydrolysis and subsequent biodegradation of their components contribute to their non-persistent nature. For instance, triethylene glycol, a related glycol, undergoes complete degradation in river die-away studies within 7 to 11 days. atamankimya.com Similarly, ethylene glycol is readily biodegradable under various conditions. who.int

Table 1: Persistence Characteristics of this compound and Related Compounds
CompoundPersistence CharacteristicSource
PEG-8 DilaurateNot suspected to be persistent ewg.org
PEG-16 DilaurateNot suspected to be persistent ewg.org
Triethylene GlycolComplete degradation in 7-11 days (river die-away test) atamankimya.com
Ethylene GlycolReadily biodegradable under aerobic and anaerobic conditions who.int
Diethylene GlycolConsidered biodegradable ontosight.ai

Aerobic and Anaerobic Degradation Studies

Environmental Distribution and Mobility Studies in Water, Soil, and Air

The distribution of this compound in the environment is a two-fold process, characterized by the properties of the parent ester and its subsequent hydrolysis products. The intact ester, being a larger and more lipophilic molecule, behaves differently than the smaller, water-soluble glycols that are formed after degradation begins.

Volatilization is not considered a significant environmental fate process for this compound or its related glycols. These compounds generally have low vapor pressures and low Henry's Law constants, which limit their tendency to move from water or soil into the atmosphere. atamankimya.com For example, triethylene glycol is not expected to be an important fate process from moist soil or water surfaces. atamankimya.com Similarly, larger ester molecules like ethylene distearate have very low calculated vapor pressures, further indicating a low potential for volatilization. europa.eu

A significant contrast exists between the mobility of the parent this compound ester and its glycol breakdown products. The intact esters tend to be immobile, while the resulting glycols are highly mobile. This is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc), where a high Koc value indicates strong adsorption to soil and sediment, and thus low mobility. nih.govskb.com

Parent Ester : Propylene this compound has a very high calculated log Koc, suggesting it will adsorb strongly to soil and sediment and be immobile. thegoodscentscompany.com

Degradation Products : In contrast, glycols like triethylene glycol have very low estimated Koc values, indicating very high mobility in soil. atamankimya.com Ethylene glycol is also known to be mobile in soils. who.intepa.gov

Therefore, upon release into the environment, this compound is expected to initially bind to soil and sediment particles. As hydrolysis occurs, the resulting glycols are released into the aqueous phase and can be transported with water flow.

Table 2: Soil Adsorption and Mobility of this compound and Related Compounds
CompoundLog KocMobility in SoilSource
Propylene this compound5.88 - 6.68 (calculated)Immobile thegoodscentscompany.com
Triethylene Glycol1.0 (estimated Koc of 10)Very High atamankimya.com
Ethylene GlycolNot specified, but considered mobileHigh who.intepa.gov

Volatilization Potential from Aquatic and Terrestrial Systems

Ecotoxicological Investigations and Effects on Biota

Ecotoxicological data for intact this compound esters are limited. lgcstandards.comechemi.com Most risk assessment is based on studies of the hydrolysis products, particularly the various glycols. These components have generally been found to have a low order of toxicity to aquatic and terrestrial organisms.

For example, triethylene glycol is considered essentially nontoxic to aquatic life. atamankimya.com Ethylene glycol also exhibits low toxicity to aquatic organisms, with toxic thresholds for microorganisms being above 1000 mg/L. who.int Extensive testing on diethylene glycol (DEG) has been conducted to assess its risk to the marine environment. Long-term studies on species including algae, crustaceans, molluscs, and fish have established a range of No Observed Effect Concentrations (NOEC) from 365 to 25,000 mg/L, indicating low toxicity at environmentally relevant concentrations. nih.gov Furthermore, PEG-8 dilaurate is not suspected of being an environmental toxin. ewg.org

Table 3: Ecotoxicological Effects of this compound Components
CompoundOrganismEndpointValue (mg/L)Source
Diethylene GlycolPhaeodactylum tricornutum (Algae)NOEC>25,000 nih.gov
Diethylene GlycolArtemia franciscana (Crustacean)NOEC>25,000 nih.gov
Diethylene GlycolTapes philippinarum (Mollusc)NOEC365 nih.gov
Diethylene GlycolDicentrarchus labrax (Fish)NOEC>25,000 nih.gov
Ethylene GlycolMicroorganismsToxic Threshold>1,000 who.int
Ethylene GlycolMicroalgaeEC50 (growth)>6,500 who.int
Triethylene GlycolAquatic OrganismsEssentially nontoxic atamankimya.com
Propylene this compoundFish, Daphnia, AlgaeNo data available echemi.com

Aquatic and Terrestrial Organism Studies (e.g., Aquatic Life, Soil Microorganisms)

Direct ecotoxicological data for this compound is not widely available in published literature. Consequently, its potential effects on aquatic and terrestrial organisms are often inferred from studies on its hydrolysis products—a glycol (like ethylene glycol or diethylene glycol) and lauric acid—and other closely related glycol esters. This approach, known as read-across, is a scientifically recognized method for assessing chemicals with limited data. europa.eueuropa.eubibra-information.co.uk

The parent glycols generally exhibit low toxicity to aquatic life. who.int For instance, ethylene glycol has acute toxicity values (LC50s and EC50s) that are typically greater than 10,000 mg/L for fish and aquatic invertebrates. who.int Chronic toxicity tests on ethylene glycol have established No-Observed-Effect Concentrations (NOEC) for daphnid reproduction at 8,590 mg/L and for fish growth at 15,380 mg/L. who.int Similarly, diethylene glycol is considered to be of low toxicity concern to aquatic organisms. santos.com

Studies on soil microorganisms indicate that parent glycols can be utilized as a carbon source, though high concentrations may become toxic. For example, common soil microbes have been shown to degrade ethylene glycol within a few days, but concentrations above 5% can exert toxic effects. lsu.edu The average toxic endpoint (LC50) for a mixed population of soil microorganisms exposed to ethylene glycol was found to be 114,300 mg/L. lsu.edu For related compounds like propylene glycol monolaurate, it is believed that the substance is rapidly hydrolyzed by soil microorganisms into its constituent parts, which are then quickly metabolized. usda.gov However, some glycol esters have shown moderate to high toxicity to certain organisms; for instance, propylene glycol monolaurate has been found to be very toxic to aquatic invertebrates. usda.gov

Interactive Table: Ecotoxicity Data for Components and Analogs of this compound This table presents toxicity data for the parent glycols of this compound and related compounds, illustrating the basis for a read-across assessment.

SubstanceTest OrganismEndpointValue (mg/L)Exposure TimeReference
Ethylene GlycolFish (Various)LC50> 17,80096h who.int
Ethylene GlycolAquatic InvertebratesLC50> 20,00048h who.int
Ethylene GlycolMicroalgaeEC50 (growth)> 6,500--- who.int
Ethylene GlycolSoil MicroorganismsLC50114,300--- lsu.edu
Diethylene GlycolFish (Pimephales promelas)LC5075,20096h santos.com
Diethylene GlycolInvertebrate (Daphnia magna)EC50> 10,00024h santos.com
Diethylene GlycolAlgae (Scenedesmus quadricauda)EC3> 1008d santos.com
Propylene Glycol MonolaurateFish---Moderately Toxic--- usda.gov
Propylene Glycol MonolaurateAquatic Invertebrates---Very Toxic--- usda.gov

Assessment of Bioaccumulation and Biomagnification Potential

The potential for this compound to bioaccumulate is generally considered low. This assessment is based on the behavior of its expected breakdown products and data from similar substances. europa.eu Fatty acid esters like this compound are anticipated to undergo hydrolysis in the environment, breaking down into the corresponding glycol and fatty acid. europa.eu

The glycol components, such as diethylene glycol, have a very low octanol-water partition coefficient (log Kow of -1.98), indicating a low potential for bioaccumulation. santos.comlookchem.com A bioaccumulation study with fish determined a Bioconcentration Factor (BCF) of 100 for diethylene glycol, which does not meet the criteria for being considered bioaccumulative. santos.com The fatty acid component, lauric acid, can be absorbed and utilized by organisms for energy, and while it can be stored, it is also subject to continuous metabolic turnover. europa.eu

For the parent ester, significant bioaccumulation is not expected because it is likely to be hydrolyzed before it can be absorbed and distributed in tissues. europa.eu An ECHA registration dossier for a similar substance, "Fatty acids, C16-18, esters with diethylene glycol," concluded that no significant bioaccumulation of the parent substance is expected. europa.eu Similarly, PEG-8 Dilaurate is not suspected to be bioaccumulative according to Environment Canada. ewg.org Therefore, neither this compound nor its immediate breakdown products are expected to biomagnify in the food chain.

Research on Impurity Profiles and Associated Environmental Concerns

The manufacturing process for certain types of glycol esters, particularly polyethylene glycol (PEG) esters, can result in the formation of hazardous impurities. atamanchemicals.com The primary impurities of environmental concern are 1,4-dioxane (B91453) and residual ethylene oxide. atamanchemicals.com

Analysis of 1,4-Dioxane Formation and Mitigation Strategies

1,4-Dioxane can be formed as an unintended byproduct during the ethoxylation process, which is used to produce PEG esters. atamanchemicals.com It can arise from the acid-catalyzed dehydration and ring closure of diethylene glycol, a potential starting material or intermediate. researchgate.net

Environmental Concerns: 1,4-Dioxane is a significant environmental contaminant due to its high water solubility, low volatility, and resistance to natural biodegradation. itrcweb.org These properties allow it to migrate rapidly from soil into groundwater, where it can persist and form extensive plumes. itrcweb.org It is considered a likely human carcinogen by the U.S. EPA, and its presence in water supplies is a growing public health concern. epa.gov

Mitigation Strategies: Several strategies exist to reduce or remove 1,4-dioxane from products and the environment:

Process Optimization: Modifying manufacturing practices, such as controlling reaction temperature and using alternative catalysts, can suppress the formation of 1,4-dioxane. nih.govservice.gov.uk

Vacuum Stripping: A purification technique recommended by the FDA since the 1980s to remove residual 1,4-dioxane from the final product. epa.gov

Advanced Oxidation Processes (AOPs): This is currently the most effective treatment technology for remediating 1,4-dioxane-contaminated water. AOPs use powerful oxidizing agents like ozone and hydrogen peroxide, often combined with UV light, to break down the stable 1,4-dioxane molecule. epa.govslenvironment.com

Bioremediation: While challenging, bioremediation is being developed as a sustainable approach. It involves using microorganisms that can degrade 1,4-dioxane, sometimes in combination with other treatments like in-situ chemical oxidation. aecom.com

Residual Ethylene Oxide Levels and Environmental Implications

Ethylene oxide is a highly reactive gas used as a raw material in the ethoxylation process to create polyethylene glycols and their esters. atamanchemicals.com Trace amounts may remain in the final product as an unreacted residual. atamanchemicals.com

Environmental Implications: Ethylene oxide is classified as a hazardous air pollutant. asp.comlso-inc.com Industrial releases to the atmosphere are the primary way it enters the environment. lso-inc.comvertexeng.com While it is not expected to persist long in water or soil, its release into the air contributes to air pollution. lso-inc.comcdc.gov Chronic exposure to ethylene oxide is linked to significant health risks. asp.com In the environment, it can degrade to form ethylene glycol and, in the presence of chloride ions, ethylene chlorohydrin, which are also residues of concern. cdc.govh4rconsortium.com Regulatory bodies have established strict limits on ethylene oxide residuals in various products and emissions from facilities to minimize environmental and health impacts. asp.comvertexeng.com

Methodologies for Environmental Hazard and Risk Assessment

The environmental risk assessment of chemicals like this compound is governed by comprehensive regulatory frameworks, such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union. europa.eu These frameworks employ several key methodologies to evaluate potential hazards when experimental data is limited.

PBT/vPvB Assessment: Chemicals are evaluated to determine if they are Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB). santos.com This assessment uses data on a substance's degradation half-life, bioconcentration factor (BCF), and toxicity (NOEC or LC50). santos.com Based on data for its components, diethylene glycol is not considered a PBT substance. santos.com

Read-Across Approach: This is a primary alternative method used to fill data gaps by using data from structurally similar chemicals (analogs) to predict the properties of a target substance. bibra-information.co.ukcirs-group.com The justification for read-across is based on the hypothesis that similar structures will have similar properties or metabolic pathways. cirs-group.com The European Chemicals Agency (ECHA) has developed a Read-Across Assessment Framework (RAAF) to ensure these approaches are scientifically robust and consistently evaluated. europa.eueuropa.eu The assessment of this compound relies heavily on this method, using data from parent glycols, lauric acid, and other glycol esters.

Quantitative Structure-Activity Relationships (QSAR): QSAR models are computerized statistical models that predict the properties of a chemical, such as its toxicity, based on its molecular structure. nih.govnih.gov These models are used to screen chemicals and prioritize them for further testing, filling data gaps without the need for animal testing. nih.goveurekaselect.com Validated QSAR models have been developed specifically for predicting the aquatic toxicity of esters. nih.govnih.govresearchgate.net

Aggregated Exposure Assessment: A more advanced approach considers the combined risk from a single chemical released from multiple uses and sources over its entire lifecycle, which provides a more realistic view of its total environmental burden. umweltbundesamt.de

These methodologies form a tiered approach to risk assessment, allowing for the regulation and safe management of chemicals even when direct data for every substance and endpoint is not available. nih.gov

Innovations in Formulation Science Utilizing Glycol Dilaurate

Design Principles for Emulsion Systems Incorporating Glycol Dilaurate

The design of effective emulsion systems is crucial for the stability and performance of many products. This compound, with its amphiphilic nature, plays a key role in the formation and stabilization of emulsions. The hydrophilic-lipophilic balance (HLB) system is a fundamental tool for classifying emulsifiers like this compound based on their water-attracting (hydrophilic) and oil-attracting (lipophilic) properties. alfa-chemistry.com Emulsifiers with low HLB values are more lipophilic and suitable for water-in-oil emulsions, while those with high HLB values are more hydrophilic and ideal for oil-in-water emulsions. alfa-chemistry.com The selection of an emulsifier with the appropriate HLB value is critical for achieving a stable emulsion. alfa-chemistry.com

Optimization of Emulsion Stability and Droplet Size Distribution

The stability and droplet size of an emulsion are paramount to its performance and shelf-life. A key objective in emulsion formulation is to achieve a small and uniform droplet size, which can be accomplished through processes like high-pressure homogenization. mdpi.com However, an excessive number of homogenization cycles can lead to the aggregation of small particles due to increased surface area and inter-particle interactions. mdpi.com Therefore, optimizing the number of processing cycles is essential for obtaining a stable emulsion with the desired droplet size. mdpi.com

Several factors influence emulsion stability and droplet size. The type and concentration of the emulsifier play a significant role. mdpi.com Emulsifiers reduce interfacial tension and form a protective layer around droplets, preventing flocculation and coalescence. The oil-to-water ratio is also a critical parameter; a high oil ratio can lead to poor emulsification and larger droplets, while a very low oil concentration can result in depletion flocculation. Processing conditions such as temperature and mixing rate also impact droplet size. dovepress.com For instance, increasing the mixing rate can significantly reduce droplet size, while an increase in temperature may lead to larger droplets. dovepress.com The stability of an emulsion can be assessed by monitoring changes in mean droplet size and polydispersity index (PDI) over time. mdpi.com

The following interactive table showcases the effect of different emulsifiers on the mean droplet size of an oil-in-water emulsion.

EmulsifierConcentrationMean Droplet Size (µm)
Carboxy methyl cellulose (B213188)0.3%5.37
Whey protein/maltodextrin1.0%/2.5%24.26
Tween 80Not specifiedNot specified
LecithinNot specifiedNot specified
Triglycerol monolaurateNot specifiedNot specified

This table is based on data from a study on pomegranate oil-in-water emulsions and a study on curcumin (B1669340) O/W emulsions. mdpi.com

Rheological Properties and Viscosity Control in Formulations

The rheological properties of a formulation, particularly its viscosity, are crucial for its application and stability. This compound can act as a viscosity-controlling agent in various formulations. atamanchemicals.com The viscosity of a system can be influenced by the concentration of its components. For example, in polyethylene (B3416737) glycol (PEG) gels, viscosity increases exponentially with the concentration of a cross-linking metal at a constant PEG concentration. researchgate.netomicsonline.org

The flow behavior of a fluid, whether it is Newtonian or non-Newtonian, is a key aspect of its rheology. nih.gov Some nanofluids, for instance, exhibit a transition from Newtonian to non-Newtonian behavior as the concentration of nanoparticles increases. nih.gov Temperature also significantly affects viscosity; the viscosity of PEG gels, for example, is considerably reduced with an increase in temperature. researchgate.netomicsonline.org The study of rheological properties often involves controlled shear rate methods to understand the fluid's response to different flow conditions. nih.gov In some complex fluids, shear stress can lead to phenomena like instant flow cessation. researchgate.netomicsonline.org

Role as Coalescing Aids in Polymer Formulations (e.g., Paints)

In the realm of polymer formulations, particularly in water-based paints and coatings, this compound and similar compounds serve as effective coalescing agents. google.comresearchgate.net Coalescing agents are essential for the proper formation of a continuous film from a latex or polymer dispersion. polarismarketresearch.com They work by temporarily lowering the glass transition temperature (Tg) of the polymer particles, allowing them to soften and fuse as the water or solvent evaporates. polarismarketresearch.comspecialchem.com

Coalescing agents can be categorized as hydrophobic or hydrophilic. polarismarketresearch.com Hydrophilic coalescing agents, which include various glycols, are partially soluble in water and can provide better control over the evaporation of water in a formulation. polarismarketresearch.com The choice of coalescing agent is critical as it can impact properties like paint viscosity and shelf stability. polarismarketresearch.com

Mechanism of Film Formation Enhancement

The process of film formation in water-based coatings is a complex phenomenon that involves the evaporation of water and the subsequent coalescence of polymer particles. specialchem.com Coalescing agents like this compound facilitate this process by acting as a temporary plasticizer for the polymer. specialchem.com This plasticizing effect reduces the minimum film-forming temperature (MFFT) of the polymer, which is the lowest temperature at which the latex particles can deform and fuse to form a continuous film. specialchem.com

The mechanism involves the coalescing agent partitioning into the polymer particles, softening them, and allowing them to merge as the water evaporates. polarismarketresearch.com After the film has formed, the coalescing agent slowly evaporates, and the film regains its original hardness and durability. polarismarketresearch.com The effectiveness of a coalescing agent is dependent on its ability to lower the MFFT to a temperature at or below the application temperature, ensuring proper film formation. researchgate.netspecialchem.com In some systems, the film formation can also involve a chemical cross-linking reaction, leading to a more robust three-dimensional network structure. researchgate.net

Performance Evaluation in Coating Systems

The performance of a coating system is evaluated based on a variety of physical and chemical properties. jmaterenvironsci.com These tests are crucial for ensuring the durability and protective qualities of the coating. Key performance indicators include:

Mechanical Properties: These are assessed through tests such as pencil hardness, scratch resistance, and impact resistance to determine the coating's ability to withstand physical damage. jmaterenvironsci.combevsinfo.comresearchgate.net

Adhesion: The cross-hatch test is commonly used to evaluate how well the coating adheres to the substrate, which is vital for its long-term performance. jmaterenvironsci.combevsinfo.com

Flexibility: This is measured to understand the coating's ability to bend without cracking or delaminating. jmaterenvironsci.combevsinfo.com

Chemical Resistance: Coatings are tested for their resistance to various chemicals, including acids, alkalis, and solvents, to ensure they can withstand exposure in their intended environment. jmaterenvironsci.comresearchgate.net

Appearance: Visual inspection and instrumental measurements are used to assess properties like gloss, color, and the presence of defects. bevsinfo.com

Drying Time: This is the time required for the coating to transition from a liquid to a solid state and is a critical parameter for practical applications. bevsinfo.com

The following interactive table summarizes common tests used to evaluate the performance of coating systems.

Performance ParameterTest Method(s)
HardnessPencil hardness test, Pendulum damping hardness test, Indentation hardness test
AdhesionCross-cutting method, Pull-off method
FlexibilityShaft rod measuring method, Cylindrical shaft bending tester method, Cone flexure tester method
Chemical ResistanceImmersion method
Abrasion ResistanceEvaluation of durability in practical application
GlossGloss meter
Film ThicknessWet film thickness wheel/gauge, Paint inspection gauge

This table is based on information from various sources on coating performance evaluation. jmaterenvironsci.combevsinfo.comresearchgate.net

Application in Dispersant Systems for Advanced Materials

This compound and related compounds also find application as dispersing agents for advanced materials. google.com Dispersants are crucial for preventing the agglomeration of particles in a liquid medium, which is essential for achieving a stable and uniform dispersion. google.comicrc.ac.ir This is particularly important in the formulation of high-performance materials where the properties are highly dependent on the uniform distribution of their components.

Polyurethane-based dispersants, for example, can be synthesized to have specific functionalities that allow them to adsorb onto the surface of particles, providing steric or electrostatic stabilization. icrc.ac.ir The effectiveness of a dispersant is influenced by its chemical structure and its ability to interact with both the particle surface and the surrounding medium. icrc.ac.ir In some cases, these dispersants can contain reactive groups that allow them to become part of the final cross-linked matrix, further enhancing the stability and properties of the material. google.com

Development of Novel Delivery Systems and Microencapsulation Techniques

This compound, a diester of a glycol and lauric acid, has emerged as a critical excipient in advanced pharmaceutical formulations. chemicalbook.com Its properties as a clear, oily liquid make it a versatile component for creating sophisticated drug delivery systems designed to enhance the therapeutic efficacy of various active pharmaceutical ingredients (APIs). chemicalbook.com Innovations in formulation science have increasingly leveraged this compound's characteristics to develop novel delivery platforms, particularly in the realms of lipid-based carriers and microencapsulation technologies. These systems are engineered to improve the solubility and bioavailability of poorly water-soluble drugs, which represent a significant challenge in pharmaceutical development. researchgate.netfrontiersin.org

Novel Lipid-Based Delivery Systems

Lipid-based drug delivery systems (LBDDS) are a leading strategy for improving the oral absorption of lipophilic drugs. innovareacademics.in this compound is frequently utilized as a key lipid component or oil phase in these formulations. biomedpharmajournal.org Its primary role is to dissolve the drug and form the core of lipidic particles that facilitate drug transport through the gastrointestinal tract. researchgate.net

A prominent area of innovation is the development of Self-Emulsifying Drug Delivery Systems (SEDDS). innovareacademics.in SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like the fluids of the GI tract. innovareacademics.inresearchgate.net This self-emulsification process results in small droplet sizes, typically in the nano-range (termed SNEDDS or SMEDDS), which provides a large interfacial surface area for drug absorption. dovepress.com

Research Findings in Self-Emulsifying Systems

Recent research has demonstrated the successful use of propylene (B89431) this compound in complex delivery systems for challenging molecules like peptides. A comparative study focused on enhancing the oral bioavailability of exenatide, a peptide therapeutic, by incorporating it into a SEDDS. nih.gov The lipid matrix was composed of propylene this compound and salicylic (B10762653) acid methyl ester, stabilized by a surfactant. nih.gov The resulting nanoemulsions exhibited properties conducive to effective drug absorption. nih.gov

Table 1: Physicochemical Properties of Exenatide-Loaded SEDDS Utilizing Propylene this compound

Parameter Value Reference
Lipid Matrix Composition Propylene this compound & Salicylic Acid Methyl Ester (32.5% : 32.5% v/v) nih.gov
Surfactant Polyethoxylated-35 Castor Oil (35% v/v) nih.gov
Droplet Size 95 - 110 nm nih.gov
Polydispersity Index (PDI) ~0.25 nih.gov

| Zeta Potential | -1 mV to -6 mV | nih.gov |

Further research has explored the creation of novel Binary Lipid Systems (BLS) that produce stable self-emulsifying microemulsions using only one lipid and one water-soluble surfactant. nih.gov In these studies, propylene this compound was shown to form stable monophasic systems with surfactants such as Tween 80 and Cremophor EL. nih.gov A key finding was the identification of a specific lipid-to-surfactant ratio that triggers a transition from large microemulsions to smaller, more favorable ones. nih.gov

Table 2: Emulsification Behavior of Propylene this compound in a Binary Lipid System with Tween 80

Lipid : Surfactant Ratio System State Resulting Emulsion Size Reference
4 : 6 to 9 : 1 Monophasic System - nih.gov
6 : 4 Large Microemulsion >180 nm nih.gov
5 : 5 Transition Point Transition to <20 nm nih.gov

This compound is also a component in the formulation of Nanostructured Lipid Carriers (NLCs). nih.gov NLCs are considered a second generation of lipid nanoparticles, differing from solid lipid nanoparticles (SLNs) by incorporating a blend of solid and liquid lipids. nih.gov This creates a less-ordered lipid matrix, which increases drug-loading capacity and reduces the potential for drug expulsion during storage. nih.gov Glycerol (B35011) dilates and other liquid lipids like this compound are used to form this imperfect structure. nih.gov

Microencapsulation Techniques

Microencapsulation is a process where tiny particles or droplets of a core material are surrounded or coated with a continuous film of a polymeric material to form capsules. journalijar.com This technique is used to protect sensitive APIs, control drug release, and mask taste. journalijar.comgattefosse.com While this compound is not typically the core material itself, related glycols and dilaurate compounds play crucial roles in the synthesis of the microcapsule shell, particularly through interfacial polymerization. scribd.comtandfonline.com

Research Findings in Microencapsulation

Studies on encapsulating the herbicide pendimethalin (B1679228) have utilized various glycols to form a polyurethane-urea (PUU) shell. tandfonline.com The process involves reacting an isocyanate with different glycols (e.g., ethyl glycol, propyl glycol, polyethylene glycol-400) and an amine. tandfonline.com The choice of glycol was found to significantly impact the final properties of the microcapsules, such as encapsulation efficiency and shell thickness. tandfonline.com In many polyurethane synthesis reactions for encapsulation, a catalyst such as dibutyltin (B87310) dilaurate is used, highlighting the role of the "dilaurate" chemical moiety in facilitating the polymerization process that forms the capsule shell. scribd.comtandfonline.com

Table 3: Impact of Glycol Type on Polyurethane-Urea Microcapsule Properties

Glycol Used in Shell Encapsulation Efficiency (%) Shell Thickness (nm) Release Profile Reference
Ethyl Glycol - - Highest stability tandfonline.com
Butyl Glycol - - Minimal release tandfonline.com

| Polyethylene Glycol-400 (PEG-400) | Highest (up to 89.1%) | 399.7 - 1479.0 | Highest release | tandfonline.com |

These innovations show that this compound and its chemical relatives are integral to the advancement of formulation science. Their application in novel delivery systems like SEDDS and NLCs, and their role in the chemistry of microencapsulation, enable the development of more effective and stable pharmaceutical products.

Q & A

Q. What are the standard methods for synthesizing and characterizing glycol dilaurate in laboratory settings?

this compound synthesis typically involves esterification reactions between lauric acid and glycols (e.g., propylene or polyethylene glycol) under controlled conditions. Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation of ester bonds .
  • Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups like carbonyl (C=O) and ether (C-O-C) linkages .
  • Mass Spectrometry (MS) for molecular weight validation, particularly for polyethylene this compound variants with varying polymerization degrees (e.g., PEG-200 to PEG-600) .
  • Chromatographic methods (HPLC, GPC) to assess purity and detect unreacted precursors .

Q. How does this compound function as a nonionic surfactant, and what factors influence its emulsification efficiency?

this compound’s surfactant properties arise from its amphiphilic structure: hydrophobic laurate chains and hydrophilic glycol backbones. Critical factors include:

  • Hydrophilic-Lipophilic Balance (HLB) : Adjusting the glycol polymerization degree (e.g., PEG-4 to PEG-150) alters HLB values (5.9–18.5), impacting its suitability for oil-in-water vs. water-in-oil emulsions .
  • Temperature and pH : Stability varies with temperature-dependent phase behavior and pH-sensitive ester hydrolysis .
  • Concentration thresholds : Critical micelle concentration (CMC) determines emulsification efficacy, measurable via conductivity or surface tension assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, FTIR) when characterizing this compound derivatives?

Contradictions often stem from impurities (e.g., unreacted lauric acid) or polymerization degree variability. Methodological solutions include:

  • Purification protocols : Recrystallization or column chromatography to isolate pure fractions .
  • Multi-technique validation : Cross-referencing NMR proton integration ratios with MS-derived molecular weights .
  • Dynamic Light Scattering (DLS) : To detect micelle formation in solution, which may obscure spectral signals .

Q. What experimental designs are optimal for studying the relationship between this compound’s conductivity and its polymerization degree?

A robust approach involves:

  • Controlled synthesis : Producing this compound with defined polymerization degrees (e.g., PEG-200, PEG-400, PEG-600) .
  • Conductivity titration : Using a DDS-II conductivity meter to measure ionic mobility across concentration gradients (0.1–10 mM) .
  • Data normalization : Accounting for temperature fluctuations and solvent polarity (e.g., aqueous vs. non-aqueous media) .
  • Statistical modeling : Applying linear regression to correlate polymerization degree (n) with conductivity slopes .

Q. How can thermal stability challenges in this compound-based formulations be systematically addressed?

Thermal degradation mechanisms (e.g., ester bond cleavage) require:

  • Thermogravimetric Analysis (TGA) : Quantifying weight loss at elevated temperatures (e.g., 25–400°C) .
  • Differential Scanning Calorimetry (DSC) : Identifying phase transitions and oxidative stability thresholds .
  • Additive screening : Testing antioxidants (e.g., BHT) or co-surfactants to stabilize formulations .

Q. What methodologies enable precise quantification of this compound in complex matrices (e.g., biological or environmental samples)?

Advanced quantification strategies include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : For trace-level detection using isotope-labeled internal standards .
  • Solid-Phase Extraction (SPE) : Pre-concentration from aqueous samples via C18 cartridges .
  • Calibration curves : Validated across a linear range (e.g., 0.1–100 µg/mL) with R² > 0.995 .

Q. How do solubility limitations of this compound in polar solvents impact its application in drug delivery systems?

Poor aqueous solubility can hinder bioavailability. Mitigation approaches include:

  • Co-solvent systems : Blending with ethanol or propylene glycol to enhance solubility .
  • Nanoemulsion techniques : High-pressure homogenization to reduce droplet size (<200 nm) and improve dispersion .
  • Phase diagrams : Mapping ternary systems (surfactant/water/oil) to identify stable formulation zones .

Q. What computational models are effective for predicting this compound’s behavior in mixed surfactant systems?

Molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) models can predict:

  • Micelle geometry : Simulating laurate chain packing and glycol backbone conformations .
  • Interaction parameters : Calculating Gibbs free energy of mixing for surfactant blends .
  • Validation : Cross-checking predictions with experimental CMC and HLB data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.